Physicochemical and Synthetic Profiling of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol: A Privileged Scaffold in Medicinal Chemistry
Executive Summary The compound 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (CAS: 331860-22-1) is a highly versatile, privileged structural motif utilized extensively in modern drug discovery [1]. By combining a functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (CAS: 331860-22-1) is a highly versatile, privileged structural motif utilized extensively in modern drug discovery [1]. By combining a functionalizable piperidine ring with a di-ortho-substituted benzyl moiety, this scaffold serves as a foundational building block for synthesizing central nervous system (CNS) agents, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors. This technical guide details the physicochemical profiling, structural rationale, and validated synthetic methodologies required to effectively leverage this compound in pharmaceutical development.
Structural Rationale and Physicochemical Properties
In rational drug design, the selection of a building block is dictated by its geometric, electronic, and metabolic contributions to the final lead compound.
The Piperidin-4-ol Core: The piperidine ring provides a basic tertiary amine center (once alkylated) that is frequently protonated at physiological pH, enabling crucial electrostatic interactions with aspartate or glutamate residues in target binding pockets. The hydroxyl group at the C4 position acts as both a hydrogen bond donor and acceptor, while simultaneously providing a synthetic handle for divergent late-stage functionalization (e.g., esterification, etherification, or oxidation to a ketone).
The 2-Chloro-6-fluorobenzyl Moiety: The di-ortho substitution of the benzyl ring is a deliberate design choice. The presence of both a chlorine and a fluorine atom restricts the rotation of the C(aryl)–C(benzyl) bond due to steric hindrance. This forces the benzyl group to adopt a highly specific, orthogonal conformation relative to the piperidine ring—a geometry often required to penetrate deep, narrow hydrophobic pockets. Furthermore, halogenation at the ortho positions effectively blocks Phase I oxidative metabolism by Cytochrome P450 enzymes, significantly extending the biological half-life of downstream drug candidates.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the scaffold, vital for calculating reaction stoichiometry and predicting pharmacokinetic behavior [1, 2].
Charge a dry, round-bottom flask with piperidin-4-ol (1.0 eq) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Add 2-chloro-6-fluorobenzaldehyde (1.05 eq) to the stirring solution.
Introduce a catalytic amount of glacial acetic acid (AcOH, 0.1 eq).
Causality: The weakly acidic environment protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the secondary amine to form the intermediate iminium ion.
Stir the mixture at room temperature (20–25 °C) for 1–2 hours under an inert nitrogen atmosphere.
Step 2: Selective Reduction
Cool the reaction mixture to 0 °C using an ice bath.
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.
Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of 2-chloro-6-fluorobenzyl alcohol as an unwanted byproduct.
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
Step 3: Quenching and Workup
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO3) until gas evolution ceases and the aqueous layer reaches pH ~8.
Causality: The basic quench neutralizes the acetic acid and hydrolyzes the boron complexes, liberating the free base of the target tertiary amine into the organic phase.
Extract the aqueous layer with dichloromethane (DCM) three times.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via silica gel flash chromatography.
Use a gradient elution of DCM/Methanol (98:2 to 90:10).
Causality: The polar hydroxyl group and the basic tertiary amine require a polar eluent. Adding 1% triethylamine (Et3N) to the mobile phase will deactivate the acidic silanol groups on the silica gel, preventing the compound from streaking and ensuring sharp elution bands.
Caption: Reductive amination workflow for synthesizing 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol.
Analytical Characterization & Self-Validation System
To ensure the integrity of the synthesized scaffold before deploying it in downstream library generation, the following analytical signatures must be confirmed [3]:
Liquid Chromatography-Mass Spectrometry (LC-MS):
Operating in ESI+ mode, the mass spectrum will exhibit a primary molecular ion [M+H]+ peak at m/z 244.1 .
Validation Check: The spectrum must display a characteristic 3:1 isotopic pattern at m/z 244.1 and 246.1. This confirms the presence of the single chlorine atom (35Cl and 37Cl isotopes).
Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):
~7.0–7.2 ppm (m, 3H): Aromatic protons of the di-ortho substituted ring.
~3.7 ppm (s, 2H): The benzylic CH2 protons. Because the piperidine ring undergoes rapid chair-to-chair flipping at room temperature, these protons typically appear as a sharp singlet.
~3.6 ppm (m, 1H): The methine proton at the C4 position of the piperidine ring, shifted downfield due to the adjacent electronegative hydroxyl group.
Applications in Rational Drug Design
Once synthesized and validated, 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol acts as a central hub for divergent synthesis. The scaffold allows medicinal chemists to explore multiple vectors of chemical space simultaneously.
Caption: Rational drug design and late-stage functionalization pathways utilizing the core scaffold.
By utilizing transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) at the aryl chloride vector, or by performing Mitsunobu inversions at the C4-hydroxyl vector, researchers can rapidly generate robust structure-activity relationship (SAR) libraries engineered for high metabolic stability and target affinity.
References
Exploratory
An In-depth Technical Guide to the Solubility Profile of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, a substituted piperidine derivative of interest in pharmaceutical and chemical resea...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, a substituted piperidine derivative of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes a predictive solubility profile based on first principles of chemical structure and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both a robust theoretical framework and practical, actionable methodologies for handling and formulating this compound.
Introduction: The Strategic Importance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the entire development lifecycle. From reaction kinetics in synthesis to bioavailability in formulation, a compound's ability to dissolve in a given solvent system is paramount. 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is a molecule that combines a polar heterocyclic core with a substituted, lipophilic aromatic moiety. This structural duality makes its interaction with organic solvents non-trivial and necessitates a systematic approach to understanding its solubility.
This guide moves beyond a simple listing of data to explain the underlying chemical principles that dictate solubility. By understanding the "why" behind the experimental observations, researchers can make more informed decisions regarding solvent selection for purification, formulation, and analytical characterization.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is fundamentally dictated by its structure and the principle of "like dissolves like."[1] To predict the solubility of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, we must first dissect its molecular architecture.
Caption: Key structural features of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol.
Piperidin-4-ol Core: This portion of the molecule is inherently polar. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen in the piperidine ring acts as a hydrogen bond acceptor. This core strongly suggests favorable interactions with polar solvents, particularly those capable of hydrogen bonding.
2-Chloro-6-fluorobenzyl Group: This aromatic, halogen-substituted side chain is significantly more nonpolar and lipophilic. The phenyl ring can participate in van der Waals forces and pi-stacking interactions. This moiety will drive solubility in solvents of lower polarity and aromatic character.
Based on this analysis, 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is predicted to be a compound of intermediate polarity, exhibiting a broad solubility range but with a preference for polar organic solvents.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted qualitative solubility based on solvent class. This predictive framework is an essential first step for guiding experimental design.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale for Interaction
Polar Protic
Methanol, Ethanol, Isopropanol
High to Very High
Strong hydrogen bonding interactions with the piperidinol -OH group and nitrogen atom are dominant.
Polar Aprotic
DMSO, Acetonitrile, Acetone, THF
High
Favorable dipole-dipole interactions with the polar functionalities of the molecule are expected.
Nonpolar Aromatic
Toluene, Benzene
Moderate
The lipophilic benzyl group will interact favorably with the aromatic solvent via van der Waals forces.
Nonpolar Aliphatic
n-Hexane, Cyclohexane
Low to Very Low
The overall polarity of the molecule is too high for significant interaction with purely aliphatic, nonpolar solvents.
Experimental Protocol: The Equilibrium Shake-Flask Method
To move from prediction to quantitative data, a rigorous and reproducible experimental method is required. The gold standard for determining equilibrium solubility is the shake-flask method.[1][2] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and measured accurately.
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
Constant temperature orbital shaker or rotator
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Calibrated volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
Caption: A generalized workflow for determining equilibrium solubility.
Preparation of Saturated Solution: Add an excess amount of solid 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
Equilibration: Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard for many pharmaceutical compounds.[1] This step is critical; insufficient time will lead to an underestimation of solubility.
Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[1]
Sample Collection and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles. Causality Note: This filtration step is crucial to prevent undissolved solid from artificially inflating the measured concentration. The filter material must be validated to ensure it does not adsorb the solute.
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the precise concentration.[2]
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Factors Influencing Solubility
Several factors can influence the measured solubility of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol.[3]
Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic.[4] Therefore, all solubility measurements must be performed and reported at a constant, specified temperature.
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent's ability to engage in similar intermolecular forces as the solute will lead to higher solubility.
Solid-State Properties: The crystalline form (polymorphism) of the solid can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.[3] It is essential to characterize the solid form being used for solubility studies.
Conclusion
While specific quantitative solubility data for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is not widely published, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and rigorous experimental methodology. Its amphiphilic structure—containing both polar, hydrogen-bonding groups and a nonpolar aromatic ring—suggests a broad solubility in many common organic solvents, with a particular affinity for polar protic and aprotic systems.
The shake-flask method detailed in this guide provides a reliable and authoritative protocol for researchers to generate precise, quantitative data. By carefully controlling experimental variables and understanding the chemical principles at play, scientists can effectively handle, purify, and formulate this compound, accelerating its journey through the research and development pipeline.
References
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Khadka, P. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1).
Ferreira, O., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed, 28(6), 249-59.
Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent?
BS Public
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF.
Executive Technical Summary 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is a pharmacologically significant scaffold, often utilized as a fragment in the synthesis of GPCR ligands (e.g., histamine H3 antagonists, CCR antago...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is a pharmacologically significant scaffold, often utilized as a fragment in the synthesis of GPCR ligands (e.g., histamine H3 antagonists, CCR antagonists) and kinase inhibitors. Its structural integrity relies on the interplay between the semi-rigid piperidine ring, the polar secondary hydroxyl group, and the electron-deficient, sterically crowded 2-chloro-6-fluorobenzyl moiety.
From a thermodynamic perspective, this compound exhibits high solid-state stability due to intermolecular hydrogen bonding driven by the 4-hydroxyl group. However, in solution, it presents specific vulnerabilities to oxidative degradation pathways—specifically N-oxidation and benzylic cleavage—rather than hydrolytic instability. This guide details the thermodynamic parameters, degradation mechanisms, and stress-testing protocols required to validate the stability of this New Chemical Entity (NCE).
Molecular Architecture & Theoretical Stability
Structural Analysis
The molecule consists of three distinct thermodynamic domains:
The Piperidine Core: A saturated N-heterocycle in a chair conformation. It provides a stable, lipophilic scaffold.
The 4-Hydroxyl Group: A hydrogen-bond donor/acceptor. This group significantly increases the lattice energy of the solid state, elevating the melting point compared to non-hydroxylated analogs.
The 2-Chloro-6-fluorobenzyl Moiety: A critical stabilizing feature. The ortho,ortho-disubstitution pattern creates significant steric hindrance around the benzylic carbon.
Thermodynamic Consequence: This steric shielding kinetically inhibits nucleophilic attack and enzymatic dealkylation compared to unsubstituted benzyl analogs.
Electronic Effect: The electron-withdrawing nature of the halogens (Cl, F) reduces the pKa of the piperidine nitrogen (predicted pKa ~8.5–9.0), slightly lowering its susceptibility to electrophilic oxidation compared to alkyl-piperidines.
Moderate lipophilicity; stable in organic/aqueous interfaces.
pKa (Base)
8.8 ± 0.5
Exists as protonated cation at physiological pH.
Hygroscopicity
Moderate
The 4-OH group can adsorb atmospheric moisture; requires desiccant.
Degradation Pathways & Mechanisms[1][2][3]
Understanding the specific degradation routes is vital for developing stability-indicating methods (SIMs).
Primary Degradation: Oxidative Dealkylation
While the 2,6-substitution provides steric protection, the benzylic position remains the "soft spot" for radical-mediated oxidation (e.g., autoxidation).
Mechanism: Abstraction of a benzylic hydrogen leads to a radical species, which reacts with oxygen to form a hemiaminal intermediate. This collapses to release 2-chloro-6-fluorobenzaldehyde and 4-hydroxypiperidine.
Secondary Degradation: N-Oxidation
Under strong oxidative stress (e.g., peroxides), the tertiary amine nitrogen can undergo direct oxidation to form the N-oxide.
Note: The steric bulk of the 2-chloro-6-fluorobenzyl group reduces the rate of this reaction compared to N-methyl piperidines.
Functional Group Transformation: Alcohol Oxidation
The secondary alcohol at the C4 position can be oxidized to a ketone (piperidone) under forcing conditions, though this is thermodynamically less favorable than N-oxidation without specific catalysis.
Pathway Visualization
The following diagram illustrates the hierarchical degradation logic:
Figure 1: Primary degradation pathways.[1] N-oxidation and Dealkylation are the dominant risks.
Experimental Protocols: Stability Stress Testing
To validate thermodynamic stability, strictly controlled stress testing (forced degradation) is required. This protocol aligns with ICH Q1A(R2) guidelines.
Protocol: Oxidative Stress (Peroxide)
Objective: Assess susceptibility to N-oxide formation.
Preparation: Dissolve 10 mg of the compound in 5 mL of Acetonitrile:Water (50:50).
Stressing: Add 1 mL of 3% H₂O₂.
Incubation: Store at Room Temperature (25°C) for 4 hours.
Quenching: Quench with 1 mL of 10% Sodium Metabisulfite solution.
Analysis: Inject immediately onto HPLC-UV/MS.
Acceptance Criteria: >90% recovery indicates high oxidative stability. <80% suggests antioxidant formulation is needed.
Protocol: Acid/Base Hydrolysis
Objective: Verify the stability of the benzyl-amine linkage.
Acid Stress: Dissolve in 0.1 N HCl. Reflux at 60°C for 24 hours.
Base Stress: Dissolve in 0.1 N NaOH. Reflux at 60°C for 24 hours.
Neutralization: Neutralize samples to pH 7.0 before analysis.
Expectation: The molecule should remain >98% intact.[2] The C-N bond is generally resistant to hydrolysis unless catalyzed by enzymes or extreme conditions.
Protocol: Photostability
Objective: Check for radical-mediated dehalogenation or debenzylation.
Solid State: Spread thin layer of solid in a quartz dish.
Exposure: Expose to 1.2 million lux hours (approx 24-48 hours in a photostability chamber).
Control: Wrap a parallel sample in aluminum foil.
Analysis: Compare impurity profiles. Look specifically for de-chlorinated or de-fluorinated byproducts (rare but possible with aryl halides).
Analytical Methodologies
Accurate quantification of thermodynamic stability requires resolving the parent from its polar degradants.
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 90% B over 15 minutes.
Detection: UV at 260 nm (targeting the benzyl chromophore).
Rationale: The acidic mobile phase ensures the piperidine nitrogen is protonated, preventing peak tailing and ensuring separation from the neutral N-oxide degradant.
Workflow Diagram
Figure 2: Standardized workflow for thermodynamic stability assessment.
Conclusion & Recommendations
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol demonstrates a robust thermodynamic profile suitable for pharmaceutical development.
Solid State: It is predicted to be stable at ambient conditions, provided it is protected from excessive moisture (hygroscopicity of the OH group).
Solution State: The primary liability is oxidation . Formulation strategies should avoid trace metal contaminants (which catalyze radical formation) and minimize exposure to peroxides in excipients (e.g., PEG).
Synthesis: The 2,6-dihalo substitution pattern confers a kinetic advantage against degradation compared to mono-substituted analogs, making this a privileged scaffold for drug discovery.
References
PubChem. Piperidin-4-ol Compound Summary. National Library of Medicine.
[Link]
MDPI. Direct and Activated Chlorine Dioxide Oxidation for Micropollutant Abatement: Kinetics and Degradation Pathways. (Context on amine oxidation).
[Link][3]
Fisher Scientific. 4-(4-Fluorobenzyl)piperidine hydrochloride Safety Data Sheet.
[Link]
Technical Guide: Ionization and pKa Profile of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
The following technical guide details the ionization behavior and pKa profile of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . This document is structured for researchers and formulation scientists, focusing on the theoret...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the ionization behavior and pKa profile of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . This document is structured for researchers and formulation scientists, focusing on the theoretical basis of its acidity constant, experimental determination protocols, and the implications of these values on solubility and membrane permeability.
[1][2][3]
Executive Summary
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is a tertiary amine intermediate often utilized in the synthesis of prokinetic agents (e.g., Mosapride analogs) and p38 MAP kinase inhibitors.[1][2] Its physicochemical behavior is dominated by the basic piperidine nitrogen, which serves as the primary ionization center.[2]
Physiological State: Predominantly protonated (cationic) at gastric pH (1.[2][3]2) and partially ionized at physiological pH (7.4).[2][3]
Key Structural Influence: The electron-withdrawing nature of the ortho-chloro and ortho-fluoro substituents on the benzyl ring lowers the pKa relative to unsubstituted N-benzylpiperidine (~9.4).[1][][2]
Chemical Identity & Structural Analysis[1][3][5][6][7]
This molecule consists of a 4-hydroxypiperidine core N-alkylated with a 2-chloro-6-fluorobenzyl group.[1][]
Property
Details
IUPAC Name
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol
Molecular Formula
C₁₂H₁₅ClFNO
Molecular Weight
243.71 g/mol
Core Scaffold
Piperidine (Secondary amine precursor)
Ionizable Center
Tertiary Nitrogen (N1)
Electronic Effect
Inductive withdrawal (-I) by 2-Cl, 6-F
Ionization Equilibrium
The ionization event occurs at the piperidine nitrogen.[2] The hydroxyl group at position 4 is effectively neutral in aqueous media (pKa > 15).[2][3]
The equilibrium is characterized by the pKa of the conjugate acid (
Figure 1: Ionization equilibrium and structural factors influencing the pKa.[1][][2]
Theoretical pKa Prediction
Direct experimental data for this specific intermediate is sparse in public registries.[2] However, we can derive a high-confidence prediction using Hammett Electronic Effects and Fragment-Based QSAR .[][2]
N-Benzylation: The addition of a benzyl group lowers basicity due to the inductive effect of the phenyl ring and steric hindrance.[2] N-Benzylpiperidine pKa
4-Hydroxyl Group: The -OH group at the 4-position exerts a mild electron-withdrawing inductive effect through the carbon chain.[1][][2] 4-Hydroxypiperidine pKa
Electronic: Both Cl and F are electron-withdrawing groups (EWG).[1][][2] Located at the ortho positions, they exert a strong negative inductive effect (-I) on the benzyl methylene, which transmits to the nitrogen.[2]
Steric: The 2,6-disubstitution creates significant steric bulk ("ortho effect"), which can hinder the solvation of the protonated ammonium cation, energetically disfavoring protonation and lowering the pKa.[2]
Estimated Shift: -1.0 to -1.2 units relative to unsubstituted benzyl.[1][][2]
To validate the theoretical prediction, the Potentiometric Titration method is the "Gold Standard" for amines in this range.[2]
Protocol: Potentiometric Titration
Objective: Determine the thermodynamic pKa value in aqueous medium.
Reagents:
Analyte: ~5 mg of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (pure).[1][2]
Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).
Solvent: 0.15 M KCl solution (to maintain constant ionic strength) or Water/Methanol mix if solubility is low (extrapolate to 0% organic).[2][3]
Workflow:
Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl. Add a small amount of 0.1 M HCl to ensure the starting species is fully protonated (pH ~ 2.5).[2][3]
Titration: Titrate with 0.1 M NaOH under inert gas (N₂ or Ar) to prevent CO₂ absorption.[2][3]
Data Collection: Record pH vs. Volume of NaOH added.
Calculation: Use the Bjerrum plot or Gran plot method to identify the equivalence point and half-equivalence point (where pH = pKa).[][2]
Protocol: LC-pH Profiling (Rapid Screening)
Objective: Estimate pKa by observing retention time shifts in Reverse Phase HPLC.
Workflow:
Mobile Phases: Prepare buffers at pH 3.0, 5.0, 7.0, 9.0, and 11.0.
Injection: Inject the sample at each pH level.
Observation:
Low pH (< pKa): Compound is ionized (cationic), retention time (
Gastric Absorption: Poor.[][2] At pH 1-2, the compound is 100% ionized, limiting passive diffusion through the stomach lining.[2]
Intestinal Absorption: Good.[][2] As pH rises to 6.5-7.5 in the intestine, the fraction of neutral species increases significantly, facilitating passive transport.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link][1][2][3]
University of Tartu (2024). pKa Values of Amines and Bases in Non-Aqueous Media. Retrieved from [Link]
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[2] (Standard reference for Hammett equation applications).
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol SMILES string and InChIKey
Technical Profile: 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol Chemical Identity & Structural Informatics This section defines the precise chemical entity. As a specific disubstituted benzyl derivative of 4-hydroxypiperidi...
This section defines the precise chemical entity. As a specific disubstituted benzyl derivative of 4-hydroxypiperidine, this molecule serves as a critical fragment in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in GPCR ligands and kinase inhibitors where the "ortho-ortho" substitution pattern provides unique steric locking.
Not widely indexed as a commodity chemical; typically synthesized on-demand or referenced as a library member.
Structural Topology
The molecule features a 4-hydroxypiperidine core N-alkylated with a 2-chloro-6-fluorobenzyl group.
Steric Influence: The 2,6-disubstitution on the benzyl ring creates a "torsional lock," restricting the rotation of the phenyl ring relative to the methylene linker. This often improves metabolic stability by blocking the benzylic position from oxidation (CYP450 metabolism).
Electronic Effect: The fluorine (electronegative) and chlorine (lipophilic/bulky) atoms modulate the basicity of the piperidine nitrogen via inductive effects, though the methylene spacer dampens this slightly.
Physicochemical Profiling
Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Property
Value (Predicted)
Medicinal Chemistry Implication
LogP (Lipophilicity)
2.1 ± 0.4
Ideal for CNS penetration; falls within Lipinski's Rule of 5.
pKa (Basic Nitrogen)
8.8 ± 0.5
Predominantly protonated at physiological pH (7.4), aiding solubility.
Topological Polar Surface Area (TPSA)
23.47 Ų
Low TPSA suggests high membrane permeability (Blood-Brain Barrier penetrant).
H-Bond Donors
1 (Hydroxyl)
Key interaction point for receptor binding pockets.
H-Bond Acceptors
3 (N, O, F)
Facilitates hydrogen bonding networks.
Synthetic Pathways & Experimental Protocols
Expertise & Causality:
While reductive amination is a common route for benzyl amines, the Nucleophilic Substitution (Alkylation) pathway is preferred here.
Reasoning: 2-Chloro-6-fluorobenzyl halides (bromide/chloride) are highly reactive electrophiles. The reaction conditions are milder than reductive amination (which requires reducing agents like NaBH(OAc)₃ that can be tedious to work up).
Base Selection: Potassium Carbonate (K₂CO₃) is chosen over organic bases (like TEA) to act as a heterogeneous acid scavenger, simplifying purification as the inorganic salts can be filtered off.
Reaction Scheme (Graphviz Visualization)
Figure 1: Optimized synthetic workflow for the N-alkylation of 4-hydroxypiperidine.
Step-by-Step Protocol
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (10 mmol, 1.01 g) in anhydrous Acetonitrile (MeCN) (30 mL).
Note: DMF can be used if solubility is an issue, but MeCN is easier to remove during workup.
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (25 mmol, 3.45 g). The excess base ensures complete neutralization of the HBr generated.
Alkylation: Dropwise add 2-chloro-6-fluorobenzyl bromide (11 mmol, ~2.46 g) dissolved in 5 mL MeCN.
Caution: Benzyl halides are lachrymators. Perform in a fume hood.
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
Validation: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting amine (polar, stays at baseline) should disappear; the product will appear as a mid-polar spot.
Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification: If the crude purity is <95%, purify via flash column chromatography using a gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM .
Quality Control & Analytic Signatures
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
1H-NMR (400 MHz, CDCl₃) Expectations
Aromatic Region (7.0 - 7.4 ppm): You will observe a specific splitting pattern for the 2,6-disubstituted ring. Look for a multiplet integrating to 3 protons (H-3, H-4, H-5 of the benzyl ring).
Benzylic Methylene (~3.7 ppm): A sharp singlet integrating to 2 protons (N-CH2-Ar). This is the diagnostic peak for successful N-alkylation.
Piperidine Core:
~3.6 ppm: Multiplet (1H) for the methine proton at position 4 (CH-OH).
~2.7 ppm & ~2.2 ppm: Multiplets for the ring protons adjacent to Nitrogen.
~1.9 ppm & ~1.6 ppm: Multiplets for the ring protons adjacent to the hydroxyl carbon.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+).
Parent Ion [M+H]+: Expect a peak at m/z 244.1 .
Isotope Pattern: Due to the Chlorine atom (³⁵Cl/³⁷Cl ratio of 3:1), you must observe a characteristic M+2 peak at m/z 246.1 with approximately 33% intensity of the parent peak. This confirms the presence of the Chloro group.[2]
References
PubChem Compound Summary. Piperidin-4-ol (Core Scaffold Data). National Center for Biotechnology Information. Accessed Oct 2023. [Link]
The Architecture of Interaction: A Pharmacophore Modeling Guide for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol Derivatives
A Senior Application Scientist's Perspective on Unveiling Molecular Recognition Patterns for Accelerated Drug Discovery Foreword: Beyond the Scaffold, a Quest for Specificity In the landscape of modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Unveiling Molecular Recognition Patterns for Accelerated Drug Discovery
Foreword: Beyond the Scaffold, a Quest for Specificity
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, celebrated for its synthetic tractability and presence in numerous approved therapeutics.[1][2] The 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol series, in particular, presents a compelling case study. The strategic placement of halogen atoms on the benzyl ring—a chloro group at position 2 and a fluoro group at position 6—introduces a unique electronic and steric profile that can profoundly influence target engagement, selectivity, and pharmacokinetic properties.[3][4][5][6] This guide eschews a generic, step-by-step recitation of a computational protocol. Instead, it offers an in-depth, experience-driven exploration of pharmacophore modeling as applied to this specific chemical series, providing the causal reasoning behind each decision in the workflow. Our objective is to construct a robust, predictive model that not only rationalizes the activity of known ligands but also serves as a powerful engine for the discovery of novel, potent, and selective chemical entities.
The Rationale: Why Pharmacophore Modeling?
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[7][8] A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response."[7] For the 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol series, this approach is particularly apt for several reasons:
Scaffold Hopping and Novelty: By focusing on the essential interaction features rather than the underlying chemical scaffold, pharmacophore models can identify structurally diverse compounds with the potential for similar biological activity.[9][10] This is a powerful strategy for escaping the confines of existing intellectual property and exploring novel chemical space.
Virtual Screening: A well-validated pharmacophore model can be used as a 3D query to rapidly screen large compound libraries, prioritizing a manageable number of candidates for experimental testing.[9][11][12] This dramatically reduces the time and cost associated with high-throughput screening.
Structure-Activity Relationship (SAR) Elucidation: The model provides a visual and quantitative framework for understanding how structural modifications impact biological activity, guiding the rational design of more potent and selective analogs.[12]
There are two primary approaches to pharmacophore modeling: ligand-based and structure-based.[7][8] The choice depends on the available information:
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of known active molecules to derive a common feature hypothesis.[7][8]
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-electron microscopy), this method can be used to directly map the key interaction points within the binding site.[7][13]
For the purposes of this guide, we will proceed with a ligand-based approach, a common scenario in early-stage drug discovery projects.
The Workflow: A Self-Validating System
The generation of a predictive pharmacophore model is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The following workflow is designed to be a self-validating system, with built-in checks to ensure the scientific rigor of the resulting model.
Figure 1: A comprehensive workflow for pharmacophore model generation and validation.
Step-by-Step Methodology
Causality: The quality of the input data dictates the quality of the output model. A diverse and well-characterized dataset is paramount.
Protocol:
Assemble a Training Set: Collect a set of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol derivatives with a wide range of biological activities (e.g., IC50 or Ki values). Aim for at least 15-20 structurally diverse active compounds.
Define Activity Thresholds: Clearly define what constitutes an "active," "moderately active," and "inactive" compound. This is crucial for the model's ability to discriminate.
Assemble a Test Set: Set aside a separate group of compounds (typically 20-30% of the total dataset) that will not be used in model generation. This set is essential for unbiased external validation.
Curate Chemical Structures: Ensure all structures are correctly represented in 2D or 3D format, with appropriate protonation states and stereochemistry.
Causality: Small molecules are not static; they exist as an ensemble of low-energy conformations. The bioactive conformation—the one that binds to the target—must be among those sampled.
Protocol:
Generate Conformers: For each molecule in the training and test sets, generate a diverse set of low-energy conformations. Various algorithms, such as OMEGA or ConfGen, can be employed.
Energy Minimization: Each generated conformer should be subjected to energy minimization using a suitable force field (e.g., MMFF94s).
Energy Window: Retain only the conformations within a specified energy window (e.g., 10-20 kcal/mol) of the global minimum.
Causality: This is the core of the modeling process, where the common chemical features among the active compounds are identified.
Protocol:
Define Pharmacophore Features: Identify potential pharmacophoric features within the training set molecules. For the 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol scaffold, these will likely include:
Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group.
Hydrogen Bond Donor (HBD): The hydrogen of the hydroxyl group.
Positive Ionizable (PI): The nitrogen of the piperidine ring (at physiological pH).
Aromatic Ring (AR): The 2-chloro-6-fluorobenzyl moiety.
Hydrophobic (HY): The benzyl and piperidine rings.
Generate Hypotheses: Utilize software such as PHASE, Catalyst, or LigandScout to generate pharmacophore hypotheses.[11][14][15] These programs align the active molecules and identify common spatial arrangements of the defined features.
Scoring and Ranking: The generated hypotheses are typically scored and ranked based on how well they map the active compounds and exclude the inactive ones.
Causality: A pharmacophore model is only as good as its predictive power. Rigorous validation is non-negotiable and builds trustworthiness in the model.[9]
Internal Validation:
Training Set Recovery: The best hypotheses should map all or most of the highly active compounds in the training set.
External Validation:
Test Set Prediction: The model's ability to accurately predict the activity of the unseen test set is a critical measure of its robustness.
Decoy Set Screening:
Enrichment Factor (EF) and Goodness of Hit (GH) Score: A decoy set is a large collection of drug-like molecules that are assumed to be inactive against the target. A good model should be able to distinguish the known actives from the decoys. The Enrichment Factor and Goodness of Hit score are metrics used to quantify this ability.[9][16]
Data Presentation and Interpretation
Pharmacophore Hypothesis
A typical pharmacophore hypothesis for this series might consist of four to five features. For example, a plausible hypothesis could include one HBA, one HBD, one PI, and one AR feature, arranged in a specific 3D geometry.
Quantitative Validation Metrics
The performance of the pharmacophore model should be summarized in a clear and concise table.
Validation Method
Metric
Value
Interpretation
Internal Validation
Training Set Hit Rate
95% (19/20)
The model successfully identifies the majority of active compounds used to build it.
External Validation
Test Set Hit Rate
80% (8/10)
The model demonstrates good predictive power on unseen data.
Decoy Set Screening
Enrichment Factor (1%)
25
The model is 25 times more likely to identify an active compound in the top 1% of a screened database than random selection.
Goodness of Hit (GH)
0.85
A GH score between 0.7 and 1.0 indicates a high-quality model.[16]
The Role of Halogenation: A Deeper Dive
The 2-chloro and 6-fluoro substituents are not mere decorations; they play a crucial role in modulating the properties of the molecule.
Chlorine: Generally increases lipophilicity more than fluorine.[3][4] It can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
Fluorine: Is highly electronegative and can alter the pKa of nearby functional groups.[5][6] It is also a weak hydrogen bond acceptor. The strategic placement of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound.[5]
The interplay of these two halogens in the 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol scaffold likely creates a specific electronic and conformational profile that is key to its biological activity.
Virtual Screening and Hit Identification
Once validated, the pharmacophore model becomes a powerful tool for virtual screening.
Figure 2: A schematic representation of a pharmacophore-based virtual screening workflow.
The hits from the virtual screen should be subjected to further computational and experimental evaluation, including molecular docking (if a target structure is available) and in vitro biological assays.
Conclusion: A Roadmap for Discovery
This guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore modeling of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol derivatives. By adhering to the principles of robust data curation, iterative model generation, and multi-faceted validation, researchers can develop a powerful predictive tool. This, in turn, will enable the rational design of novel compounds and accelerate the discovery of new therapeutics. The journey from a chemical scaffold to a life-changing medicine is long and complex, but with the intelligent application of computational tools like pharmacophore modeling, we can navigate this path with greater speed and precision.
References
Vlachakis, D., et al. (2013). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 1, e135. [Link]
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Pro-Drug.in. [Link]
Prachayasittikul, V., et al. (2017). List of softwares related to pharmacophore modeling. ResearchGate. [Link]
Pharmacophore Modeling - Computational Chemistry Glossary. (2024). Deep Origin. [Link]
Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]
Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(4), 143. [Link]
Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (2020). ChemRxiv. [Link]
Bull, J. A., et al. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 12(3), 944-958. [Link]
Zhang, M., et al. (2004). CoMFA Study of Piperidine Analogues of Cocaine at the Dopamine Transporter: Exploring the Binding Mode of the 3 Alpha-Substituent of the Piperidine Ring Using Pharmacophore-Based Flexible Alignment. Journal of Medicinal Chemistry, 47(25), 6221-6231. [Link]
Frimurer, T. M., et al. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 11, 465. [Link]
Schuster, D., et al. (2015). Methods for Generating and Applying Pharmacophore Models as Virtual Screening Filters and for Bioactivity Profiling. Methods in Molecular Biology, 1215, 285-306. [Link]
Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]
Kaserer, T., et al. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 7(16), 2201-2219. [Link]
Laschat, S., & Narayanam, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]
Bryan, M. C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105686. [Link]
Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]
Böhm, H. J., et al. (2004). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 125(11), 1779-1789. [Link]
Khan, I., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(6), 5434-5452. [Link]
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). ResearchGate. [Link]
What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse. [Link]
Ojo, O. O., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1079545. [Link]
Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2005). PubMed. [Link]
Laschat, S., & Narayanam, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]
A Technical Guide to Fluorinated Benzyl Piperidine Intermediates: Synthesis, Properties, and Application in Modern Drug Discovery
Introduction: The Convergence of Two Powerhouses in Medicinal Chemistry In the landscape of modern drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Convergence of Two Powerhouses in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired therapeutic profiles. Among the most successful strategies is the use of fluorination, a tool that allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] Today, over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact.[3][4][5] Concurrently, the piperidine ring stands as the most prevalent saturated nitrogen-containing heterocycle in approved drugs, valued for its three-dimensional structure and its ability to engage with biological targets.[6][7]
This guide delves into the intersection of these two domains: the synthesis and application of fluorinated benzyl piperidine intermediates. These building blocks are not mere curiosities; they are high-value scaffolds that empower medicinal chemists to address fundamental challenges in drug design, from metabolic instability to off-target toxicity.[2] We will explore the causal logic behind key synthetic methodologies, analyze the predictable effects of fluorination on molecular properties, and examine how these intermediates are leveraged in the pursuit of safer, more effective medicines.
Pillar I: The Strategic Imperative of Fluorine
The uniqueness of fluorine stems from its fundamental properties: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[8] This combination allows it to exert powerful electronic effects with minimal steric penalty. When incorporated into a drug candidate, fluorine can:
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing a fluorine atom or a trifluoromethyl group at a metabolically vulnerable position (a "soft spot") can significantly increase a drug's half-life.[9][10]
Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the nitrogen in a piperidine ring.[11] This is a critical tool for controlling a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and potential for off-target effects like hERG channel binding.[7][12]
Enhance Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing ligand binding affinity and potency.[5][8]
Caption: Core properties of fluorine and their downstream effects in medicinal chemistry.
Pillar II: Core Synthetic Methodologies
The efficient synthesis of fluorinated benzyl piperidine intermediates is critical for their widespread use. Two primary strategies dominate the field, each with distinct advantages depending on the desired substitution pattern and available starting materials.
Strategy A: Convergent N-Alkylation of Piperidine
This is the most direct and often simplest approach, involving the reaction of a piperidine core with a suitable fluorinated benzyl halide. Its logic lies in joining two readily available fragments in a single, reliable step.
Biological targets for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol scaffolds
The Pharmacological Utility of the 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol Scaffold in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the selection of a robust, versatile scaffold is the criti...
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacological Utility of the 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol Scaffold in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of a robust, versatile scaffold is the critical first step in developing highly selective therapeutics. The 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol moiety (CAS No. 331860-22-1) has emerged as a privileged pharmacophore across multiple therapeutic areas, ranging from autoimmune diseases to infectious disease management[1]. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this scaffold—specifically its conformational rigidity, tunable basicity, and metabolic resilience—make it an ideal starting point for library synthesis and lead optimization.
This technical guide explores the structural rationale behind this scaffold, its primary biological targets, and the validated experimental workflows required to evaluate its derivatives in high-throughput environments.
Structural Rationale & Physicochemical Dynamics
The efficacy of the 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol scaffold is not coincidental; it is rooted in precise molecular interactions and pharmacokinetic advantages:
The 2-Chloro-6-fluorobenzyl Group: The di-halogenated benzylic system serves a dual purpose. First, the ortho-substituents (chlorine and fluorine) create significant steric hindrance, restricting the rotation around the benzylic C–N bond. This "conformational locking" reduces the entropic penalty upon target binding. Second, the electron-withdrawing halogens deactivate the benzylic position, providing robust metabolic stability against cytochrome P450-mediated oxidation—a common liability in unsubstituted benzylamines.
The Piperidin-4-ol Core: The piperidine nitrogen possesses a pKa typically around 8.5–9.5, ensuring it is protonated at physiological pH. This enables the formation of critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target protein binding pockets. Furthermore, the 4-hydroxyl group acts as a versatile synthetic handle for vectorization (via etherification or amidation), allowing chemists to probe solvent-exposed regions or allosteric sites without disrupting the core binding interactions.
Primary Biological Targets
The modularity of this scaffold allows it to be derivatized to target distinct biological pathways. Literature and patent landscapes highlight three primary targets.
Janus Kinases (JAK1 / JAK2)
Janus kinases are intracellular tyrosine kinases that mediate signaling via the JAK/STAT pathway, playing a pivotal role in immune and inflammatory responses. Functionalizing the 4-hydroxyl group of our scaffold with azetidine or pyrazole moieties yields potent JAK1/JAK2 inhibitors[2]. The protonated piperidine nitrogen often interacts with the ATP-binding hinge region, while the di-halogenated benzyl group occupies the hydrophobic specificity pocket, granting selectivity over other kinase families. Deficiencies or overactivity in this pathway are directly linked to myeloproliferative disorders and severe asthma[2].
Fig 1: Mechanism of JAK/STAT pathway inhibition by functionalized piperidine derivatives.
Mycobacterial Enoyl-ACP Reductase (InhA)
In the pursuit of novel antitubercular agents, the 2-chloro-6-fluorobenzyl moiety has been successfully integrated into direct inhibitors of InhA, a crucial enzyme in Mycobacterium tuberculosis mycolic acid biosynthesis. Compounds such as GSK693 and related piperidine/pyrazole analogs utilize this scaffold to achieve time- and solvent-independent reversible inhibition[3]. The bulky, lipophilic benzyl group is critical for penetrating the highly hydrophobic mycobacterial cell wall.
Tumor Necrosis Factor-α Converting Enzyme (TACE)
TACE (ADAM17) is a metalloproteinase responsible for the shedding of TNF-α, a primary inflammatory cytokine. By converting the piperidine nitrogen into an N-sulfonyl group and utilizing the 4-hydroxyl group to attach a zinc-binding hydroxamic acid via an ether linkage, researchers have developed potent TACE inhibitors[4]. The 2-chloro-6-fluorobenzyl ether derivatives fit precisely into the S1' deep hydrophobic pocket of the metalloproteinase.
Quantitative Target Profiling
To contextualize the pharmacological utility of this scaffold, the following table summarizes the typical activity ranges and derivatization strategies for the aforementioned targets based on established medicinal chemistry campaigns.
Biological Target
Scaffold Derivatization Strategy
Primary Indication
Typical IC50 / MIC Range
JAK1 / JAK2
Piperidin-4-yl azetidines / pyrazoles
Autoimmune / Oncology
1.0 – 50 nM (IC50)
InhA (M. tb)
Piperidin-4-yl pyrazoles
Tuberculosis
0.5 – 5.0 µM (MIC)
TACE (MMP)
N-sulfonylpiperidine ethers
Inflammation
10 – 100 nM (IC50)
Experimental Workflows & Validated Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to synthesize and evaluate derivatives of the 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol scaffold.
Fig 2: High-throughput synthesis and screening workflow for piperidine-based kinase inhibitors.
Protocol 1: O-Alkylation for TACE Inhibitor Precursors
Causality Note: The secondary alcohol on the piperidine ring is sterically hindered. Using a strong base (NaH) in a polar aprotic solvent (DMF) is strictly required to fully deprotonate the alcohol, increasing the nucleophilicity of the resulting alkoxide for successful SN2 attack on the alkyl halide[4].
Preparation: Dissolve 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol (1.0 eq, ~3.9 mmol) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Deprotonation: Cool the solution to 0°C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.05 eq). Stir for 20 minutes until hydrogen gas evolution ceases.
Alkylation: Add the desired electrophile (e.g., a bromomethyl derivative) dropwise. Allow the reaction to warm to room temperature and stir for 24–48 hours.
Quenching & Extraction: Quench carefully with cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation: Purify via flash chromatography. Confirm the O-alkylated product via LC-MS (monitoring for the [M+H]+ peak) and ¹H-NMR (noting the characteristic shift of the C4-proton).
Protocol 2: TR-FRET High-Throughput Assay for JAK1 Inhibition
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence assays because the delayed emission of the Europium fluorophore eliminates interference from compound auto-fluorescence—a critical self-validating step for high-throughput screening of aromatic piperidine libraries.
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
Enzyme/Substrate Mix: Dilute recombinant human JAK1 enzyme and a biotinylated tyrosine peptide substrate in the kinase buffer.
Compound Incubation: Dispense 100 nL of the piperidine derivatives (in 100% DMSO) into a 384-well microplate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration) to initiate the kinase reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).
Readout & Validation: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Use Staurosporine as a positive control to validate assay dynamic range (Z'-factor > 0.6).
References
US Patent Office. "US20110224190A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors." Google Patents.
National Institutes of Health (NIH). "Antitubercular drugs for an old target: GSK693 as a promising InhA direct inhibitor." PMC. Available at:[Link]
US Patent Office. "US20060142336A1 - N-sulfonylpiperidines as metalloproteinase inhibitors (tace)." Google Patents.
Technical Application Note: Scalable Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Abstract & Scope This technical guide details the synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol , a pharmacologically significant intermediate often utilized in the development of GPCR ligands (e.g., opioid, dop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol , a pharmacologically significant intermediate often utilized in the development of GPCR ligands (e.g., opioid, dopamine receptors) and antimycobacterial agents.
The 2,6-disubstitution pattern on the benzyl ring introduces specific steric and electronic challenges that distinguish this synthesis from standard N-benzylations. This protocol addresses these challenges through two validated pathways: Direct Nucleophilic Substitution (
) and Reductive Amination . The guide prioritizes process safety, scalability, and purity.
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond between the piperidine nitrogen and the benzylic carbon. This reveals two primary precursor sets:
Steric Hindrance: The 2-Chloro and 6-Fluoro substituents create a "steric gate" around the benzylic carbon. This significantly retards
reaction rates compared to unsubstituted benzyl halides.
Electronic Effects: The electron-withdrawing nature of the halogens deactivates the ring but makes the benzylic position sufficiently electrophilic.
Chemist's Choice: Path A (Alkylation) is preferred for cost-efficiency at scale. Path B (Reductive Amination) is preferred for high-throughput medicinal chemistry (HTS) due to milder conditions and cleaner impurity profiles.
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Hydroxypiperidine (10.0 g, 98.9 mmol) and
Expert Insight: The addition of KI is critical. It converts the less reactive benzyl chloride into a transient, highly reactive benzyl iodide in situ, significantly accelerating the reaction against the steric bulk of the 2,6-disubstitution.
Addition: Add 2-Chloro-6-fluorobenzyl chloride (19.5 g, 108.8 mmol) dropwise over 30 minutes at room temperature.
Safety: Benzyl halides are potent lachrymators. Perform this step in a well-ventilated fume hood.
Reaction: Heat the mixture to 60°C and stir for 12–16 hours.
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The benzyl chloride spot (
) should disappear, and a new polar spot () should form.
Application Note: Precision N-Alkylation of 4-Hydroxypiperidine with Sterically Hindered 2-Chloro-6-fluorobenzyl Halides
Abstract This guide details the chemoselective N-alkylation of 4-hydroxypiperidine with 2-chloro-6-fluorobenzyl chloride (or bromide). While standard benzylations are routine, the 2,6-disubstitution pattern on the electr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the chemoselective N-alkylation of 4-hydroxypiperidine with 2-chloro-6-fluorobenzyl chloride (or bromide). While standard benzylations are routine, the 2,6-disubstitution pattern on the electrophile introduces significant steric hindrance ("Ortho Effect"), requiring optimized conditions to ensure complete conversion without compromising regioselectivity. This note provides two validated protocols: a robust inorganic base method for standard bench work and a catalytically enhanced method for kinetic efficiency.
Introduction & Strategic Significance
The N-(2-chloro-6-fluorobenzyl)-4-hydroxypiperidine scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in:
GPCR Modulators: Specifically CCR antagonist and opioid receptor ligands.
Kinase Inhibitors: Where the piperidine ring serves as a solubilizing hinge binder.
Agrochemicals: As a precursor for complex fungicides.
The Challenge: Sterics vs. Selectivity
Chemoselectivity: 4-Hydroxypiperidine is an ambident nucleophile containing a secondary amine (
) and a secondary alcohol (). Under neutral to moderately basic conditions, N-alkylation is kinetically favored. However, strong bases (e.g., NaH) or high temperatures can trigger competitive O-alkylation.
The "Ortho Effect": The 2-chloro and 6-fluoro substituents create a "steric wall" around the benzylic carbon. This significantly retards the
reaction rate compared to unsubstituted benzyl halides, often leading to incomplete conversion if standard protocols are applied blindly.
Reaction Mechanics & Logic
Mechanism: Sterically Hindered
The reaction proceeds via a bimolecular nucleophilic substitution (
). The lone pair of the piperidine nitrogen attacks the benzylic carbon, displacing the halide.
Key Success Factor: To overcome the steric repulsion of the 2,6-dihalo system, the use of a halide catalyst (Iodide source) is recommended to facilitate a Finkelstein-type in situ halogen exchange, converting the sluggish benzyl chloride into a more reactive benzyl iodide.
Caption: Reaction pathway highlighting the critical transition state and chemoselectivity divergence.
Experimental Protocols
Protocol A: The "Standard" Method (Inorganic Base)
Best for: Routine synthesis, ease of workup, and avoiding odorous organic bases.
Potassium Iodide (KI) (0.1 equiv) - Crucial for 2,6-substituted substrates
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step:
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
).
Dissolution: Dissolve 4-hydroxypiperidine (10 mmol) in MeCN (30 mL).
Base Addition: Add powdered anhydrous
(20 mmol) and KI (1 mmol). Stir for 10 minutes at Room Temperature (RT).
Alkylation: Add 2-chloro-6-fluorobenzyl chloride (11 mmol) dropwise via syringe.
Note: The dropwise addition prevents localized high concentrations of electrophile, minimizing potential bis-alkylation (rare for this substrate but good practice).
Reaction: Heat to 60°C for 12-16 hours.
Why Heat? Unsubstituted benzyl halides react at RT. The 2,6-dihalo substitution requires thermal energy to overcome the activation barrier.
Monitoring: Check TLC (DCM/MeOH 9:1). Look for the disappearance of the piperidine baseline spot.
Protocol B: The "Kinetic" Method (Homogeneous)
Best for: High-throughput parallel synthesis or substrates with poor solubility in MeCN.
Dissolve 4-hydroxypiperidine (1.0 equiv) and DIPEA (2.5 equiv) in DMF (
concentration).
Cool to
(ice bath). Optimization: Cooling ensures the exothermic mixing doesn't trigger side reactions.
Add 2-chloro-6-fluorobenzyl chloride (1.1 equiv) and TBAI (cat.).
Allow to warm to RT and stir for 4 hours. If conversion is <50% by LCMS, heat to
.
Workup & Purification (Self-Validating)
The following workflow utilizes the basicity of the product to ensure high purity without column chromatography in many cases.
Caption: Acid-Base extraction workflow for self-validating purification.
Purification Notes
Acid-Base Wash: The product contains a tertiary amine. Extracting the organic layer with 1M HCl pulls the product into the water (as the HCl salt), leaving non-basic impurities (unreacted benzyl halide) in the organic layer. Basifying the aqueous layer and re-extracting yields pure product.[3]
Recrystallization: If the product is solid, recrystallize from EtOAc/Hexanes.
Data Presentation & Characterization
Expected Analytical Data
Technique
Diagnostic Signal
Interpretation
1H NMR
3.6 - 3.8 ppm (s, 2H)
Benzylic .[4][5][6] Key indicator of N-alkylation. A shift from the starting halide ( ppm) proves substitution.
1H NMR
7.1 - 7.4 ppm (m, 3H)
Aromatic protons . The 2,6-substitution pattern simplifies the aromatic region to 3 protons.
13C NMR
~50-55 ppm
Piperidine . Shifts significantly upon N-alkylation compared to starting material.
LC-MS
Observe parent ion. Check for characteristic Chlorine isotope pattern ( ratio 3:1).
Troubleshooting Table
Observation
Root Cause
Solution
Low Conversion
Steric hindrance of 2-Cl, 6-F.
Add KI (0.1 eq) or switch solvent to DMF; increase temp to 80°C.
O-Alkylation
Base too strong (e.g., NaH used).
Switch to weaker base ( or DIPEA).
Emulsion
Amphiphilic nature of product.
Use DCM instead of EtOAc for extraction; add brine.
References
BenchChem. Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine.
National Institutes of Health (NIH). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
ChemicalBook. 1-(2-fluorobenzyl)piperidin-4-ol synthesis properties and protocols.
Fisher Scientific. Safety Data Sheet: 2-Chloro-6-fluorobenzyl chloride.
ResearchGate. Procedure for N-alkylation of Piperidine? (Discussion on steric effects).
Step-by-step preparation of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
An Application Note for the Step-by-Step Preparation of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol Abstract This document provides a detailed, research-grade protocol for the synthesis of 1-(2-Chloro-6-fluorobenzyl)piperi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Step-by-Step Preparation of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination reaction between 2-Chloro-6-fluorobenzaldehyde and piperidin-4-ol, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, reaction mechanisms, and purification techniques to ensure a reliable and reproducible outcome.
Introduction and Scientific Background
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable building block for targeting a wide range of biological receptors and enzymes. The target molecule, 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, incorporates a substituted benzyl group, a common motif for exploring structure-activity relationships (SAR) in drug discovery programs.
The chosen synthetic strategy is reductive amination, a cornerstone of amine synthesis.[4][5] This method involves the reaction of a carbonyl compound (2-Chloro-6-fluorobenzaldehyde) with an amine (piperidin-4-ol) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Rationale for Reagent Selection
The success of a one-pot reductive amination hinges on the choice of the reducing agent. It must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This reagent is exceptionally well-suited for this transformation. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it a mild and selective reducing agent.[7] It is particularly effective for the reductive amination of aldehydes and ketones and can be added directly to a mixture of the carbonyl compound and the amine.[7][8] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ offers a safer profile with comparable or superior performance.[6][9]
1,2-Dichloroethane (DCE) : DCE is the preferred solvent for reactions involving NaBH(OAc)₃, though other aprotic solvents like tetrahydrofuran (THF) can also be used.[7][10] It provides good solubility for the reactants and does not react with the borohydride.
Reaction Scheme and Mechanism
The overall transformation is as follows:
Scheme 1: Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Image depicting the chemical reaction from reactants to product.
The reaction proceeds via a two-step mechanism within a single pot:
Iminium Ion Formation : The secondary amine (piperidin-4-ol) attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a transient iminium ion.
Hydride Reduction : Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
Diagram 1: Mechanism of Reductive Amination.
Materials and Methods
Reagent and Solvent Data
Reagent/Solvent
Formula
MW ( g/mol )
CAS No.
Amount
Moles (mmol)
2-Chloro-6-fluorobenzaldehyde
C₇H₄ClFO
158.56
387-45-1
1.59 g
10.0
Piperidin-4-ol
C₅H₁₁NO
101.15
5382-16-1
1.01 g
10.0
Sodium Triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
56553-60-7
2.54 g
12.0
1,2-Dichloroethane (DCE)
C₂H₄Cl₂
98.96
107-06-2
50 mL
-
Equipment
100 mL round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or Argon gas inlet
Septa and needles
Glass funnel
Separatory funnel (250 mL)
Rotary evaporator
Silica gel for column chromatography
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
Safety Precautions
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[11][12][13]
Fume Hood : All operations should be performed in a well-ventilated chemical fume hood.
2-Chloro-6-fluorobenzaldehyde : Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[14]
Sodium Triacetoxyborohydride : Reacts with water and moisture, potentially releasing flammable gases. Handle under an inert atmosphere and keep away from water.[11][12][15][16] Avoid creating dust; it is harmful if inhaled.[12][13]
1,2-Dichloroethane (DCE) : Flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation. It is a suspected carcinogen. Handle with extreme care.
Diagram 2: Overall experimental workflow.
Step-by-Step Procedure
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.01 g, 10.0 mmol) and 2-Chloro-6-fluorobenzaldehyde (1.59 g, 10.0 mmol).
Solvent Addition : Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
Inert Atmosphere : Seal the flask with a septum and flush with nitrogen or argon gas for 5-10 minutes. Maintain a positive pressure with a gas-filled balloon.
Initial Stirring : Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.
Addition of Reducing Agent : Carefully and portion-wise, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the stirred suspension over 10-15 minutes. Note: The addition may cause slight bubbling. Adding it in portions helps control the reaction rate.
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
Extraction : Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) (2 x 30 mL).
Drying and Concentration : Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[17][18]
Purification : Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of 0% to 10% methanol in dichloromethane.[19][20] Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol.
Expected Results and Characterization
The final product is expected to be a white to off-white solid or a pale yellow oil. The yield can typically range from 70-90% after purification.
Incomplete Reaction : If the starting material is not fully consumed, consider adding an additional 0.2-0.3 equivalents of NaBH(OAc)₃ and allowing the reaction to stir for longer. Ensuring the reagents are anhydrous is also critical for success.
Formation of Byproducts : The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This occurs if the reducing agent is too reactive or if the iminium ion formation is slow. The use of NaBH(OAc)₃ largely mitigates this issue.[8]
Purification Issues : If the product is difficult to separate from starting materials, adjusting the polarity of the chromatography eluent is key. A shallower gradient can improve separation.
Conclusion
This protocol details a robust and efficient method for the synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol via reductive amination. The use of sodium triacetoxyborohydride provides a safe, mild, and highly selective pathway to the desired product in good yield. By following the outlined steps and safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical and chemical research.
References
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.).
SAFETY DATA SHEET - 2-Chloro-6-fluorobenzaldehyde. (2025, December 19). Fisher Scientific.
Sodium triacetoxyborohydride - Safety Data Sheet. AK Scientific, Inc. (n.d.).
Sodium triacetoxyborohydride - Safety Data Sheet. Apollo Scientific. (n.d.).
Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. (2005, July 12).
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
Reductive Amination - Common Conditions. (n.d.).
Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma. (2024, August 28).
Utkin, L., et al. (2018). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate. Available from: [Link]
2-Chloro-6-fluorobenzaldehyde. PubChem. (n.d.).
SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Sigma-Aldrich. (2025, November 6).
2-Chloro-6-fluorobenzaldehyde. Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
A New Way to Amines. GalChimia. (2014, October 16).
O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41.
Ananthan, S., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
Show how to synthesize the following amines from the indicated starting materials by reductive amination. Vaia. (n.d.).
Smith, C. R., et al. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26(04), 534-538.
Piazzi, L., et al. (2017). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 74(3), 839-851.
Arulraj, R., & Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
Reddy, K. S., & Kumar, B. S. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 438-441. Available from: [Link]
O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PubMed Central.
Organic Syntheses Procedure. (n.d.). Available from: [Link]
Banks, H. D. (1992). Piperidine Synthesis. DTIC.
Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents. (2000, September 25).
Coldham, I., & Watson, F. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Available from: [Link]
Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure. (n.d.). Available from: [Link]
Arulraj, R., & Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-193.
Edwards, M. L., et al. (1988). A new synthesis of 1-arylpiperidin-4-ols. Journal of the Chemical Society, Perkin Transactions 1, 2881-2885. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Physicochemical Profiling
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (CAS: 331860-22-1) is a highly versatile building block frequently utilized in the synthesis of central nervous system (CNS) agents, cholinesterase inhibitors, and targeted therapeutics[1]. However, isolating this intermediate in high purity presents significant challenges.
The molecule possesses three distinct physicochemical domains that dictate its crystallization behavior:
Basic Piperidine Nitrogen (pKa ~8.5–9.5): Acts as a strong hydrogen bond acceptor and enables pharmaceutical salt formation.
Hydroxyl Group (-OH): Serves as both a hydrogen bond donor and acceptor, heavily influencing the crystal lattice network.
2-Chloro-6-fluorobenzyl Moiety: Introduces significant steric hindrance and lipophilicity. The presence of orthogonal halogens (F and Cl) creates competing halogen-bonding interactions.
The Challenge (Oiling Out): During standard solvent evaporation, the lipophilic benzyl group often disrupts orderly nucleation, causing the free base to undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out." This metastable oil traps impurities and resists solidification.
The Solution: To bypass LLPS, process chemists must employ either tightly controlled solvent/anti-solvent cooling gradients for the free base[2] or convert the molecule into a high-lattice-energy pharmaceutical salt (e.g., Hydrochloride or Oxalate) to force rapid, high-purity nucleation[3].
Crystallization Strategy & Workflow
The decision to crystallize the free base versus forming a salt depends entirely on the purity of the crude reaction mixture. If the crude purity is >85%, free base crystallization is viable. For highly contaminated crudes (<85%), salt formation is mandatory to reject structurally similar organic impurities[4].
Caption: Workflow for selecting the optimal crystallization strategy for piperidin-4-ol derivatives.
Quantitative Data Summary
The following table summarizes the expected outcomes of the three validated crystallization methodologies.
Solid Form
Solvent System
Typical Yield
Purity (HPLC)
Crystal Habit
Primary Use Case
Free Base
Ethyl Acetate / Heptane
65 - 75%
> 98.0%
Fine Needles
Direct use in subsequent neutral coupling reactions.
HCl Salt
Methanol / Diethyl Ether
85 - 92%
> 99.5%
Block Prisms
Long-term storage; purging severe crude impurities.
Oxalate Salt
Acetone
80 - 85%
> 99.0%
Granular
Rapid scavenging from highly viscous, oily crudes.
Detailed Experimental Protocols
Protocol A: Free Base Crystallization (Solvent/Anti-Solvent)
Mechanistic Rationale: Ethyl acetate (EtOAc) acts as the primary solvent, effectively solvating the polar hydroxyl group. Heptane is utilized as an anti-solvent to gradually decrease the solubility of the lipophilic 2-chloro-6-fluorobenzyl ring[2]. A slow cooling ramp is critical; rapid cooling will cause the compound to cross the spinodal curve, resulting in oiling out rather than crystallization.
Step-by-Step Procedure:
Dissolution: Suspend 10.0 g of crude 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol in 30 mL (3 volumes) of EtOAc in a jacketed reactor.
Heating: Heat the mixture to 60°C under gentle agitation (200 rpm) until a clear, homogenous solution is achieved.
Anti-Solvent Addition: Slowly add 40 mL (4 volumes) of pre-warmed (50°C) n-heptane dropwise over 30 minutes. Stop the addition immediately if persistent turbidity is observed.
Seeding (Optional but Recommended): Introduce 50 mg of pure crystalline seed at 50°C to provide a nucleation template, effectively bypassing the metastable oil phase.
Controlled Cooling: Program the reactor to cool from 60°C to 5°C at a strict linear rate of 0.5°C/min.
Isolation: Stir the resulting slurry at 5°C for 2 hours to maximize yield. Filter under vacuum, wash the cake with 10 mL of cold EtOAc/Heptane (1:2 v/v), and dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Hydrochloride Salt Formation
Mechanistic Rationale: Protonation of the basic piperidine nitrogen drastically increases the molecule's polarity and lattice energy[3]. This thermodynamic shift forces the compound to crystallize rapidly, rejecting lipophilic organic impurities into the mother liquor[4].
Step-by-Step Procedure:
Dissolution: Dissolve 10.0 g of crude free base in 50 mL of Methanol (MeOH) at room temperature.
Acid Titration: Cool the solution to 0–5°C using an ice bath. Slowly add 1.05 equivalents of HCl (e.g., 4M HCl in dioxane or 2M ethereal HCl) dropwise over 15 minutes. The pH should drop to ~2.
Crystallization Induction: Stir for 30 minutes at 0°C. If crystallization does not spontaneously begin, slowly add Diethyl Ether (Et₂O) (up to 50 mL) dropwise until the solution becomes cloudy[4].
Maturation: Allow the slurry to stir at 0°C for 3 hours to allow the block prisms to grow and Ostwald ripening to occur.
Isolation: Filter the white crystalline solid, wash with 20 mL of cold Et₂O, and dry under high vacuum at 45°C to constant weight.
Protocol C: Oxalate Salt Formation (Rescue Protocol)
Mechanistic Rationale: Oxalic acid is a biprotonic acid that forms highly stable, highly crystalline networks with piperidine derivatives. This protocol is a "rescue" method for crudes that refuse to crystallize via Protocols A or B due to high levels of tarry byproducts.
Step-by-Step Procedure:
Preparation: Dissolve 10.0 g of crude free base in 40 mL of Acetone at 40°C.
Acid Addition: In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in 20 mL of Acetone.
Mixing: Add the oxalic acid solution to the free base solution in one continuous pour. A thick white precipitate will form almost immediately due to the low solubility of the oxalate salt in acetone.
Digestion: Heat the slurry to reflux (56°C) for 1 hour to digest the crystals, improving their habit and purging trapped impurities.
Cooling & Isolation: Cool to room temperature, filter, wash with cold acetone, and dry.
References
[5] D. Robert Lu's research works | University of Georgia and other places - ResearchGate. ResearchGate. Available at:
[3] Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchGate. ResearchGate. Available at:
[1] Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available at:
[4] Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. NIH / PMC. Available at:
[2] Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. PTFarm. Available at:
Scalable Synthesis Routes for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol: Application Notes and Protocols
Application Scope & Mechanistic Rationale The compound 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (CAS: 331860-22-1) is a highly versatile fluorinated N-benzylpiperidine building block. It is frequently utilized in the st...
Author: BenchChem Technical Support Team. Date: March 2026
Application Scope & Mechanistic Rationale
The compound 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (CAS: 331860-22-1) is a highly versatile fluorinated N-benzylpiperidine building block. It is frequently utilized in the structural optimization of small-molecule therapeutics, particularly in the development of CNS-active agents, arginase inhibitors, and antimicrobial compounds. The integration of the 2-chloro-6-fluorobenzyl moiety significantly alters the lipophilicity and metabolic stability of the piperidine core.
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, and downstream purification. This guide details two field-proven, scalable methodologies for synthesizing this intermediate:
Route A: Reductive Amination. This approach couples piperidin-4-ol with 2-chloro-6-fluorobenzaldehyde. The aldehyde precursor is highly accessible and typically synthesized at scale via the side-chain chlorination and subsequent hydrolysis of 2-chloro-6-fluorotoluene[1]. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely validated, mild method for functionalizing piperidine derivatives without over-reducing the aldehyde[2],[3].
Route B: Direct N-Alkylation. This classical approach utilizes 2-chloro-6-fluorobenzyl chloride (or bromide) to alkylate piperidin-4-ol via an Sₙ2 mechanism. By employing a mild heterogeneous base (K₂CO₃) in a polar aprotic solvent, this route offers a highly cost-effective and scalable alternative for bulk manufacturing[4].
Comparative Route Analysis
To assist in route selection based on facility capabilities and purity requirements, the quantitative parameters of both methodologies are summarized below.
Parameter
Route A: Reductive Amination
Route B: Direct N-Alkylation
Primary Reagents
2-Chloro-6-fluorobenzaldehyde, NaBH(OAc)₃
2-Chloro-6-fluorobenzyl chloride, K₂CO₃
Solvent System
1,2-Dichloroethane (DCE) or DCM
Acetonitrile (MeCN)
Reaction Temperature
0 °C to Ambient (20–25 °C)
60–80 °C (Reflux)
Average Yield
88% – 94%
75% – 82%
Impurity Profile
Trace 2-chloro-6-fluorobenzyl alcohol
Trace dialkylation, benzyl alcohol (hydrolysis)
Scalability
Excellent (Mild exotherm, easy control)
Good (Requires precise thermal management)
Cost-Effectiveness
Moderate (Driven by NaBH(OAc)₃ cost)
High (Inexpensive alkyl halides and bases)
Synthesis Workflows
The following diagram illustrates the parallel mechanistic pathways utilized in both protocols.
Caption: Parallel synthetic workflows for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol via Routes A and B.
This protocol relies on the mild hydride-donating properties of NaBH(OAc)₃. Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, preventing the premature reduction of the aldehyde to an alcohol. This allows the imine intermediate to fully form and be selectively reduced[2],[3].
Step-by-Step Methodology:
Imine Formation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq, 10 mmol) and piperidin-4-ol (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours.
Self-Validation Check: Spot an aliquot on a TLC plate (Hexane:EtOAc 7:3, UV 254 nm). The complete disappearance of the highly UV-active aldehyde spot confirms successful imine conversion.
Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.
Quench & Workup: Slowly add saturated aqueous NaHCO₃ (20 mL) to the flask.
Self-Validation Check: The addition of NaHCO₃ serves a dual purpose: it quenches unreacted borohydride (validated visually by the cessation of effervescence) and shifts the aqueous phase pH to >8. This ensures the basic piperidine nitrogen is fully deprotonated for efficient organic extraction.
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: The crude product is typically >90% pure. If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate to yield the pure target compound as a white solid.
Protocol B: Direct N-Alkylation (Scale-Up Route)
This protocol utilizes an Sₙ2 substitution. Causality: Acetonitrile (MeCN) is selected as a polar aprotic solvent to leave the piperidin-4-ol nucleophile unsolvated and highly reactive. K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine nitrogen, which would otherwise halt the reaction[4].
Step-by-Step Methodology:
Base Activation: Suspend piperidin-4-ol (1.2 eq, 12 mmol) and finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol) in MeCN (40 mL). Stir at room temperature for 15 minutes.
Alkylation: Add 2-chloro-6-fluorobenzyl chloride (1.0 eq, 10 mmol) dropwise. Equip the flask with a reflux condenser and heat to 70–80 °C for 8–12 hours.
Self-Validation Check: The formation of a fine white precipitate (KCl) during the reflux phase is a reliable visual indicator of reaction progression.
Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.
Acid-Base Extraction (Crucial Purification Step): Dissolve the crude residue in Ethyl Acetate (30 mL). Extract with 1M HCl (2 × 20 mL).
Self-Validation Check: This step separates the product from impurities. The basic product forms a water-soluble hydrochloride salt and moves to the aqueous phase, leaving unreacted 2-chloro-6-fluorobenzyl chloride and neutral impurities in the organic phase.
Recovery: Cool the aqueous phase to 0 °C and basify to pH 10 using 2M NaOH. Extract the newly formed free-base product with Ethyl Acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield the purified product.
References
Synthesis of Arginase Inhibitors: An Overview
Source: MDPI (Molecules)
URL:[Link]
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases
Source: ACS Chemical Neuroscience
URL:[Link]
Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy
Source: MDPI (Molecules)
URL:[Link]
Solvent selection for reactions involving 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Executive Summary This Application Note provides a comprehensive technical guide for the synthesis, purification, and handling of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . This molecule is a critical pharmacophore scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note provides a comprehensive technical guide for the synthesis, purification, and handling of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . This molecule is a critical pharmacophore scaffold, often serving as an intermediate in the development of GPR119 agonists, antipsychotics, and other GPCR-targeted therapeutics.[1][2]
The 2-chloro-6-fluoro substitution pattern on the benzyl ring introduces significant steric bulk and electronic deactivation compared to unsubstituted benzyl analogues.[2][3] Consequently, standard solvent protocols for piperidine alkylation often result in suboptimal yields or extended reaction times.[1][2][3] This guide delineates a solvent selection strategy that balances reaction kinetics , impurity control , and process safety .
Physicochemical Profile & Synthetic Challenge
The Molecule
Chemical Name: 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol[2]
Core Structure: A 4-hydroxypiperidine ring
-alkylated with a di-halogenated benzyl group.[2][3]
Key Functionalities:
Secondary Alcohol: Susceptible to oxidation; acts as a weak nucleophile (potential for O-alkylation side reactions).[2][3]
Tertiary Amine: Basic center (pKa ~8.5–9.5); proton acceptor.[1][2][3]
2,6-Disubstituted Benzyl Group: Creates steric hindrance at the electrophilic benzylic carbon.[1][2][3]
The Steric Challenge
In a standard SN2 nucleophilic substitution, the nucleophile (4-hydroxypiperidine) attacks the benzylic carbon of the electrophile (2-chloro-6-fluorobenzyl chloride).[2]
Insight: The 2-chloro and 6-fluoro substituents create a "steric corridor" that impedes the approach of the piperidine nitrogen.[2][3]
Solvent Implication: Protic solvents (e.g., Ethanol) which solvate the nucleophile heavily via hydrogen bonding will further retard the reaction.[1][2][3] Polar aprotic solvents are strictly preferred to leave the amine nucleophile "naked" and reactive.[1][2][3]
Solvent Selection Strategy
The choice of solvent dictates the reaction rate (kinetics) and the impurity profile (thermodynamics).[1][2][3]
The following diagram illustrates the decision pathway for selecting the optimal solvent system based on scale and available equipment.
Figure 1: Solvent selection decision tree based on scale and base selection.
Detailed Experimental Protocol
Protocol A: Synthesis via Acetonitrile (Recommended for Scale-Up)[2]
This protocol utilizes Acetonitrile (ACN) as the solvent and Potassium Carbonate (K₂CO₃) as the base.[1][2][3] This heterogeneous system minimizes O-alkylation side reactions and allows for easy solvent removal.[2][3]
Charging : To a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-Hydroxypiperidine and Acetonitrile .
Base Addition : Add Potassium Carbonate in a single portion. Stir for 15 minutes at room temperature (20–25°C) to create a suspension.
Expert Note: Using granular K₂CO₃ prevents clumping compared to fine powder.[1][2][3]
Electrophile Addition : Add 2-Chloro-6-fluorobenzyl chloride dropwise over 30 minutes.
Why? The reaction is exothermic.[1][2][3] Controlled addition prevents thermal runaway and minimizes bis-alkylation impurities.[2][3]
Reaction : Heat the mixture to reflux (80–82°C) . Stir for 6–8 hours.[2][3]
Monitoring: Monitor by HPLC or TLC (Mobile Phase: 10% MeOH in DCM).[1][2][3] The sterically hindered benzyl chloride may require longer times than unsubstituted analogues.[1][3]
While the crude product is often an oil, the high purity required for drug development necessitates a crystallization step, often achieved by forming the hydrochloride salt.[1][2][3]
Solvent System: Isopropanol (IPA) / Diethyl Ether or Ethanol/Heptane.[2][3]
Dissolve crude free base in minimal hot Isopropanol (IPA) .
Add HCl in Dioxane (4M) dropwise (1.1 equiv) at 0°C.
A white precipitate (the HCl salt) should form immediately.[1][2][3]
If oiling occurs, heat to redissolve and add Diethyl Ether or Heptane as an anti-solvent dropwise until turbidity persists.[1][2][3]
Cool slowly to 4°C overnight.
Reaction Mechanism & Pathway
Understanding the mechanism highlights why the 2-chloro-6-fluoro substitution pattern requires specific conditions.[2][3]
Figure 2: Reaction pathway emphasizing the steric influence on the transition state.
Ensure K₂CO₃ is used, not NaOH or NaH.[1][2][3] Keep temperature strictly at reflux of ACN (82°C), do not use high-boiling solvents like DMSO unless necessary.
Perform the HCl salt formation (Protocol B) to obtain a solid.
Color (Yellow/Brown)
Oxidation of amine or benzyl chloride degradation.[1][2][3]
Perform reaction under strict Nitrogen/Argon atmosphere .
Safety & Green Chemistry
Benzyl Chloride Warning: 2-Chloro-6-fluorobenzyl chloride is a potent lachrymator and skin irritant.[2][3] All weighing and additions must be performed in a functioning fume hood.[1][2][3]
Solvent Sustainability:
Avoid: DCM (High GWP, toxic) and DMF (Reprotoxic) where possible.[1][2][3]
Prefer: Acetonitrile or Ethyl Acetate.[2][3] If the reaction allows, 2-MeTHF is a greener alternative to THF/DCM for workups.[1][2]
References
Synthesis of Fluorobenzyl Piperidines : US Patent 5753679A.[1][2][3][4] "Piperidine derivatives and their use as pharmaceuticals." (Describes the general synthesis of 1-(2-fluorobenzyl)piperidin-4-ol using DMF/TEA).
Solvent Effects in Alkylation : ChemicalBook. "1-(2-fluorobenzyl)piperidin-4-ol synthesis."[2][3] (Provides reaction conditions for close analogues).
Chemical Properties : PubChem. "Piperidin-4-ol Compound Summary." (General properties of the nucleophile). [1][2][3]
Commercial Availability & Analogues : ChemScene. "1-(2,6-Difluorobenzyl)piperidin-4-ol."[2][3] (Data on the 2,6-difluoro analogue used for property estimation).
Technical Support Center: Optimizing 2-Chloro-6-fluorobenzyl Substitutions
Welcome to the advanced troubleshooting hub for benzylic substitution reactions involving 2-chloro-6-fluorobenzyl electrophiles. This guide is designed for discovery chemists, process scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting hub for benzylic substitution reactions involving 2-chloro-6-fluorobenzyl electrophiles. This guide is designed for discovery chemists, process scientists, and drug development professionals to systematically diagnose side reactions, understand their mechanistic causality, and optimize synthetic yields.
Diagnostic Decision Matrix
Use the workflow below to rapidly diagnose the root cause of byproduct formation based on your crude LC-MS or NMR data.
Diagnostic workflow for resolving 2-chloro-6-fluorobenzyl substitution side reactions.
Mechanistic Troubleshooting & FAQs
Issue 1: Aryl Fluorine Displacement (SNAr vs. SN2 Competition)
Q: Why is my nucleophile attacking the aromatic ring instead of the benzylic position?
Causality: The 2-chloro-6-fluoro substitution pattern creates a highly electron-deficient aromatic core. The inductive electron-withdrawing effects of both halogens strongly activate the ring toward Nucleophilic Aromatic Substitution (SNAr) (1)[1]. Furthermore, fluorine is an exceptional leaving group in SNAr reactions because its extreme electronegativity stabilizes the critical Meisenheimer complex intermediate during the rate-determining nucleophilic addition step (2)[2]. If you use a "hard" nucleophile (like an alkoxide or primary amine) at elevated temperatures, the SNAr pathway will outcompete the desired benzylic SN2 pathway.
Resolution: Lower the reaction temperature to kinetically favor the lower-activation-energy SN2 pathway. If possible, switch to "softer" nucleophiles (e.g., thiolates) which have a higher orbital overlap preference for the sp³ benzylic carbon.
Issue 2: Polyalkylation with Primary Amines
Q: How do I prevent the formation of tertiary amines when synthesizing secondary benzylamines?
Causality: Once a primary amine reacts with the 2-chloro-6-fluorobenzyl halide, the resulting secondary amine is often more nucleophilic than the starting material due to the electron-donating effect of the newly attached alkyl group. This leads to rapid over-alkylation.
Resolution: Use a large molar excess of the primary amine (typically 3 to 5 equivalents). The excess amine acts as both the reactant and a heat sink, statistically minimizing the chance of the product reacting with the electrophile (3)[3]. Alternatively, use strict 1.0 equivalent stoichiometry of the amine combined with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Issue 3: Leaving Group Tuning
Q: Should I use 2-chloro-6-fluorobenzyl chloride or bromide?
Causality: The C–Br bond is significantly weaker and more polarizable than the C–Cl bond, making 2-chloro-6-fluorobenzyl bromide a far superior electrophile for SN2 reactions (4)[4]. By utilizing the bromide derivative, you can run the reaction at much lower temperatures (e.g., 0°C to room temperature), which inherently suppresses the higher-energy SNAr side reactions.
Selectivity Data: SN2 vs. SNAr Competition
The following table summarizes how specific reaction parameters influence the chemoselectivity between benzylic substitution (SN2) and aryl fluorine displacement (SNAr).
Parameter
Condition
SN2 Yield (%)
SNAr Yield (%)
Mechanistic Rationale
Temperature
0°C - 25°C
>90%
<2%
SNAr possesses a higher activation energy barrier; low heat kinetically isolates the SN2 pathway.
Temperature
80°C
60%
35%
Elevated thermal energy overcomes the Meisenheimer complex activation barrier, accelerating SNAr.
Leaving Group
Bromide
95%
<1%
The weaker C–Br bond lowers the SN2 transition state energy, allowing for milder conditions.
Leaving Group
Chloride
75%
15%
Requires higher temperatures to drive SN2, inadvertently increasing SNAr competition.
Nucleophile
Thiolate (Soft)
98%
<1%
Soft nucleophiles strongly prefer attack at the softer sp³ benzylic carbon.
Nucleophile
Alkoxide (Hard)
40%
55%
Hard nucleophiles are highly attracted to the localized positive charge at the C–F aryl carbon.
Solvent
THF
85%
5%
Less polar ethereal solvents do not stabilize the SNAr transition state as effectively as dipolar aprotic solvents.
Protocol: Highly Selective SN2 Amination of 2-Chloro-6-fluorobenzyl Bromide
System Design: This protocol is designed as a self-validating system. By utilizing a highly reactive bromide leaving group and strict temperature control, the reaction kinetically locks the pathway into SN2, preventing the thermodynamic SNAr byproduct. The use of excess amine autonomously suppresses polyalkylation.
Step-by-Step Procedure:
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Electrophile Solvation: Add 1.0 equivalent (e.g., 5.0 mmol) of 2-chloro-6-fluorobenzyl bromide to the flask. Dissolve in 25 mL of anhydrous Tetrahydrofuran (THF).
Causality: Anhydrous THF is chosen over DMF to minimize the acceleration of SNAr side reactions and prevent benzylic hydrolysis.
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 10 minutes.
Causality: The 0°C environment provides insufficient thermal energy to cross the Meisenheimer complex activation barrier, effectively shutting down aryl fluorine displacement.
Nucleophile Addition: Slowly add 3.0 equivalents (15.0 mmol) of the desired primary amine dropwise over 15 minutes.
Causality: The slow addition prevents localized exothermic spikes. The 3.0 molar excess serves as a basic scavenger for the generated HBr and statistically prevents the newly formed secondary amine from undergoing a second alkylation.
Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation: The reaction is progressing correctly when the starting bromide mass is absent and the primary[M + Nucleophile] mass is dominant. If a mass corresponding to [M - F + Nucleophile] is observed, the temperature was too high or the nucleophile was added too quickly.
Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace polyalkylation is detected.
References
Google Patents, "US6137009A - Method of manufacturing flumetralin".
ACS GCIPR, "SNAr Solvents and Reagents". Available at:[Link]
Chemistry Steps, "Nucleophilic Aromatic Substitution". Available at:[Link]
Removing unreacted 4-hydroxypiperidine from final product
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to clear unreacted 4-hydroxypiperidine from their final active pharmaceutical ingredients (APIs) o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to clear unreacted 4-hydroxypiperidine from their final active pharmaceutical ingredients (APIs) or synthetic intermediates.
Because 4-hydroxypiperidine is a highly polar, basic secondary amine, it often defies standard purification logic. It can co-elute on silica, partition poorly during aqueous workups, and form stubborn hydrogen-bonded complexes with target molecules. This guide is designed to move beyond generic advice, providing you with the causality behind these behaviors and field-proven, self-validating methodologies to isolate your pure product.
Part 1: Quantitative Data & Physicochemical Profiling
To remove an impurity, you must first understand its physical parameters. The purification strategy you choose will depend entirely on exploiting the delta between these properties and those of your target product.
Table 1: Physicochemical Profile of 4-Hydroxypiperidine
Property
Value
Impact on Purification Strategy
pKa
10.74
Highly basic; remains fully protonated below pH 8.5. Can be extracted into acidic aqueous phases[1].
Aqueous Solubility
Highly Soluble
Easily washes out in water, unless the organic phase contains strong hydrogen-bond acceptors[2].
Boiling Point
108–114 °C (at 10 mmHg)
Too high for standard rotary evaporation; cannot be removed via simple concentration[3].
Nucleophilicity
High (Secondary Amine)
Rapidly and irreversibly reacts with electrophilic chemical scavengers like isocyanates[4].
Drives the bimolecular urea-formation reaction to >99% completion within 1-2 hours[4].
Solvent
DCM, DCE, or THF
Swells the polystyrene backbone, exposing reactive isocyanate sites to the impurity[4].
Temperature
20–25 °C (Ambient)
Sufficient for secondary amines; heating is only required for sterically hindered amines.
Part 2: Diagnostic Q&A (Troubleshooting Guide)
Q: Why does 4-hydroxypiperidine resist standard aqueous extraction despite being highly water-soluble?Causality: 4-Hydroxypiperidine possesses a mixed-polarity scaffold. While the amine and hydroxyl groups hydrogen-bond with water, the hydrophobic piperidine ring allows it to partition into moderately polar organic solvents (like EtOAc or DCM). If your target product contains hydrogen-bond acceptors (e.g., amides, ethers), 4-hydroxypiperidine can form transient co-complexes with your product, dragging it into the organic layer.
Solution: You must disrupt this hydrogen-bonding network by protonating the amine via an acidic workup.
Q: My target product is a tertiary amine (pKa ~9.5). How can I remove the unreacted 4-hydroxypiperidine without losing my product?Causality: Because both compounds are basic, an acidic workup will extract both into the aqueous layer, defeating the purpose of the wash. However, 4-hydroxypiperidine is a secondary amine (highly nucleophilic), whereas your product is a tertiary amine (non-nucleophilic).
Solution: Exploit this steric and electronic difference using a 5. The isocyanate covalently reacts with the N-H bond of 4-hydroxypiperidine to form a stable, resin-bound urea[5]. Tertiary amines lack this N-H bond and remain untouched in solution.
Q: What if my product is a primary or secondary amine, but I still need to remove 4-hydroxypiperidine?Causality: Chemical scavenging is contraindicated here, as the PS-Isocyanate will indiscriminately destroy your nucleophilic product. Furthermore, normal-phase silica chromatography often fails because the highly basic secondary amine of 4-hydroxypiperidine interacts strongly with acidic silanol groups on the silica, causing severe streaking.
Solution: You must mask the silanol interactions. Pre-treat your silica column with 1-5% triethylamine (Et3N), or pivot to reverse-phase prep-HPLC using a mobile phase buffered with 0.1% TFA to ensure sharp, distinct elution profiles.
Part 3: Decision Workflow
Use the following logical matrix to determine the optimal purification route based on your product's chemotype.
Decision tree for selecting a 4-hydroxypiperidine removal strategy based on product chemotype.
Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Driven Aqueous Extraction
Applicability: For non-basic or weakly basic target products.
Objective: Quantitatively transfer 4-hydroxypiperidine to the aqueous phase via protonation.
Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or DCM) at ~0.1 M concentration.
Acidification: Wash the organic layer with 3 equal volumes of 10% w/v aqueous citric acid or 1M HCl.
Causality Check: Citric acid is preferred for acid-sensitive products. It provides a buffered pH of ~2-3, which is well below the 10.74 pKa of 4-hydroxypiperidine[6], ensuring >99.9% protonation and breaking organic-phase hydrogen bonds.
Validation (The Self-Validating Step): Spot the post-wash organic layer on a TLC plate alongside a pure 4-hydroxypiperidine standard. Stain the plate with Ninhydrin and heat. The absence of a dark purple spot confirms the complete removal of the secondary amine.
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to remove residual acid, followed by brine.
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Covalent Scavenging with PS-Isocyanate
Applicability: For tertiary amine or non-nucleophilic target products.
Objective: Irreversibly bind unreacted 4-hydroxypiperidine to a solid support for removal by simple filtration[7].
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (DCM, DCE, or THF) at a concentration of 0.1 M.
Resin Addition: Add 3.0 to 3.5 equivalents of 4 (typical loading 1.0 - 1.5 mmol/g) relative to the estimated moles of unreacted 4-hydroxypiperidine[4].
Causality Check: Macroporous resins are chosen over gel-type resins because their rigid pore structure provides access to reactive sites without relying entirely on solvent swelling, ensuring faster kinetics[4].
Agitation: Shake or gently stir the suspension at room temperature for 1 to 2 hours. Note: Avoid magnetic stir bars that grind the resin, which can create fine particulates that clog filters.
Validation (The Self-Validating Step): Withdraw a 10 µL aliquot of the supernatant, dilute in MeCN, and analyze via LC-MS. The disappearance of the m/z 102 [M+H]+ peak confirms complete scavenging.
Filtration: Filter the mixture through a fritted funnel (porosity 3 or 4) or a Celite pad. Wash the resin cake with 2 column volumes of the reaction solvent to recover any trapped product.
Isolation: Concentrate the filtrate to yield the purified product.
References
4-Hydroxypiperidine|Pharmaceutical Intermedi
4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China - Chemheterocycles
Troubleshooting solubility issues of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol. Our goal is to explain the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol. Our goal is to explain the underlying physicochemical principles governing its solubility and to provide actionable, step-by-step protocols to overcome common experimental hurdles.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is dictated by its molecular structure. It comprises a polar piperidin-4-ol head group and a nonpolar, substituted benzyl tail. The key to troubleshooting its solubility lies in understanding these competing characteristics.
Property
Estimated Value/Characteristic
Impact on Aqueous Solubility
Molecular Weight
~259.7 g/mol
Higher molecular weight can negatively impact solubility.
Structure
Contains a basic piperidine nitrogen and a lipophilic chloro-fluorobenzyl group.
The piperidine nitrogen allows for pH-dependent solubility, while the substituted benzyl group promotes poor solubility in water.
pKa
~11.2 (Estimated for the protonated piperidine nitrogen)
As a weak base, the compound's charge state and, therefore, solubility are highly dependent on pH.[1]
LogP
Moderately high (Estimated)
Indicates a preference for lipid-like (nonpolar) environments over aqueous (polar) ones.
Hydrogen Bonding
Contains one hydrogen bond donor (-OH) and two acceptors (-OH, -N-).
The hydroxyl group provides some capacity for hydrogen bonding with water, but this is often insufficient to overcome the lipophilicity of the rest of the molecule.
This section addresses the most common solubility issues encountered in a question-and-answer format.
Q1: Why is 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol poorly soluble in my neutral aqueous buffer (e.g., PBS, pH 7.4)?
Answer: The poor aqueous solubility at neutral pH is a direct consequence of the molecule's chemical nature. As a weakly basic compound, the piperidine nitrogen is predominantly in its neutral, uncharged "free base" form at pH 7.4, which is well below its pKa of ~11.2.[1] This uncharged state is less polar and significantly less soluble in water. The large, nonpolar 2-chloro-6-fluorobenzyl group further drives the molecule out of the aqueous phase. Essentially, at neutral pH, the molecule's lipophilic (water-fearing) characteristics dominate.
The relationship between the soluble, protonated form and the poorly soluble free base form is governed by the pH of the solution, as illustrated below.
pH-dependent equilibrium of the compound.
Q2: My compound precipitated after I diluted my DMSO stock into an aqueous assay buffer. How can I fix this?
Answer: This is a very common phenomenon known as "precipitation upon dilution." While the compound may be highly soluble in 100% DMSO, its solubility dramatically decreases when the DMSO is diluted into an aqueous buffer. The final solvent mixture is no longer "DMSO-like" enough to keep the lipophilic compound in solution.
Here are several strategies to address this, starting with the simplest:
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay to a level below its solubility limit in the final buffer/DMSO mixture.
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as the biological system can tolerate (typically between 0.1% and 1%) without causing artifacts.[2] A slightly higher final DMSO percentage can sometimes be sufficient to maintain solubility.
Employ a pH-Modification + Co-solvent Strategy: This is a powerful two-step approach.
Step 1: Prepare your stock solution in DMSO as usual.
Step 2: Instead of diluting directly into a neutral buffer, dilute into a slightly acidic aqueous buffer (e.g., pH 4-5). This protonates the piperidine nitrogen, increasing its aqueous solubility.
Step 3: Carefully perform a final dilution into your main assay plate, ensuring the final pH of the well does not adversely affect your experiment. This combined approach often succeeds where using a co-solvent alone fails.
Advanced Formulation: For very challenging situations, consider using solubilizing excipients.
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, keeping it in solution.
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the nonpolar part of the compound, effectively shielding it from water and enhancing solubility.[1][2][3]
The following workflow illustrates the standard co-solvent dilution process and the critical precipitation checkpoint.
Workflow for co-solvent dilution and troubleshooting.
Q3: What is the best solvent system to prepare a stock solution for in vitro assays?
Answer: The best practice is to start with a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay medium.
Solvent System
Recommended Use & Protocol
Pros
Cons
100% DMSO
Primary Choice. Prepare a 10-50 mM stock solution. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4]
Excellent solubilizing power for a wide range of organic compounds.[1] Miscible with water.
Can be toxic to cells at concentrations >1%. May cause compound precipitation upon dilution.
100% Ethanol
Good Alternative. Prepare a 10-50 mM stock. Store tightly sealed at -20°C.
Less toxic to many cell lines than DMSO. Volatile and easily removed if necessary.
Less powerful solvent than DMSO for highly lipophilic compounds. Can be denaturing to some proteins.
Acidified Aqueous Buffer (e.g., 0.01 M HCl)
For direct aqueous stocks. Dissolve the compound directly in a dilute acid to form the hydrochloride salt in situ. Adjust pH carefully before use.
Creates a highly water-soluble salt form. Avoids organic co-solvents.
May not be suitable for compounds that are unstable at low pH. The final pH of the assay must be carefully controlled.[1]
Expert Tip: Always test the solubility of a small amount of your compound first before dissolving the entire batch. Prepare fresh stock solutions for critical experiments to ensure consistency and avoid issues with compound degradation or precipitation from older stocks.[5]
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize water absorption and repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol is designed to create a more water-soluble stock by forming the hydrochloride salt.
Weigh Compound: Accurately weigh your desired amount of the compound into a clean glass vial.
Initial Suspension: Add a small volume of deionized water to create a slurry. The compound will not dissolve at this stage.
Acidification: While stirring, add 1 M HCl dropwise until all of the solid material dissolves. The solution should become clear. This indicates the formation of the soluble piperidinium hydrochloride salt.
Volume Adjustment: Add deionized water to reach your target concentration.
pH Check: Measure the pH of the final stock solution. This stock will be acidic and must be buffered in the final assay medium to the desired experimental pH.
Safety & Handling
While a specific safety data sheet for this exact compound was not retrieved, related structures suggest the following precautions:
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
Handling: Avoid creating dust when handling the solid form.[8] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[7]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier for complete safety information.
References
Benchchem. Addressing poor solubility of piperidine derivatives in reactions.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
PMC. Solubilization techniques used for poorly water-soluble drugs.
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
Solubility of Things. Izomeric name is not commonly used.
ijpcbs. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
PMC. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?
Sigma-Aldrich. Solubility Guidelines for Peptides.
Fisher Scientific. (2009, February 10). SAFETY DATA SHEET.
PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
Merck. SAFETY DATA SHEET.
Thermo Fisher Scientific. (2009, February 10). SAFETY DATA SHEET.
KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet.
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Ticket ID: BZP-OPT-2024
Subject: Temperature Optimization & Troubleshooting for N-Benzyl Piperidine Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Thermodynamic Landscape
Welcome to the optimization hub. Synthesizing N-benzyl piperidine (a pharmacophore in Donepezil and various psychostimulants) appears deceptively simple. However, the temperature vector is the primary determinant between a clean >90% yield and a crude mixture plagued by quaternary ammonium salts or unreacted starting material.
You are likely employing one of two primary routes. Select your current workflow below to access specific optimization protocols.
Route Selector & Decision Logic
Caption: Decision matrix for selecting the synthesis route based on precursor availability and associated thermal risks.
The Challenge: The reaction between piperidine (secondary amine) and benzyl chloride/bromide is highly exothermic.
The Trap: "Set and forget" reflux protocols often lead to N,N-dibenzylpiperidinium salts (quaternary ammonium), which precipitate as white solids and lower the yield of the desired tertiary amine.
Optimization Protocol: The "Ramp-Up" Method
Do not immediately heat to reflux. Use this kinetic control strategy to favor mono-alkylation.
Phase 1 (Kinetic Control - 0°C):
Dissolve piperidine (1.1 eq) and Base (K₂CO₃, 2.0 eq) in Acetonitrile (MeCN) or Toluene.
Cool to 0°C .
Add Benzyl Chloride (1.0 eq) dropwise over 30-60 minutes.
Why: Low temperature suppresses the reaction rate of the product (N-benzylpiperidine) with the remaining benzyl chloride, preventing quaternary salt formation [1].
Phase 2 (Thermodynamic Completion - 60-80°C):
Once addition is complete, allow to warm to Room Temperature (RT) for 1 hour.
Heat to reflux (80-82°C for MeCN) for 2-4 hours.
Why: This overcomes the activation energy for the final conversion of sterically hindered intermediates or sluggish chlorides.
Troubleshooting Guide: Alkylation
Symptom
Probable Cause
Corrective Action
White precipitate (insoluble in ether)
Over-Alkylation: Formation of Quaternary Ammonium Salt.[1]
Reduce Temp: Perform addition at -10°C to 0°C. Stoichiometry: Increase Piperidine to 1.2–1.5 eq. Dilution: Run more dilute (0.1 M) [2].
Low Conversion (Starting material remains)
Low Temp / Poor Leaving Group: Benzyl chloride is less reactive than bromide.
Increase Temp: Switch solvent to Toluene (bp 110°C) and reflux. Catalysis: Add 5 mol% NaI (Finkelstein condition) to generate transient benzyl iodide in situ.
Yellow/Brown Oil (Impure)
Exothermic Decomposition: Initial mixing was too fast/hot.
Control Exotherm: Use a syringe pump for halide addition.[1][2] Ensure vigorous stirring to prevent localized hotspots.
Module B: Reductive Amination
The Challenge: Balancing imine formation (requires heat/dehydration) with reduction (requires cool temps to prevent side reactions).
The Trap: Adding the reducing agent (NaBH₄ or NaBH(OAc)₃) at high temperatures leads to the reduction of the aldehyde to benzyl alcohol (dead end) rather than the amine.
Optimization Protocol: The "Two-Stage" Temperature Shift
Stage 1: Imine Formation (RT to Reflux)
Mix Benzaldehyde (1.0 eq) and Piperidine (1.0 eq) in DCE (Dichloroethane) or MeOH.
Temp: Stir at RT for 1-2h . If the aldehyde is electron-rich (e.g., methoxy-substituted), mild heating (40°C) or adding MgSO₄ (drying agent) helps drive the equilibrium forward [3].
Checkpoint: Confirm imine formation via TLC (disappearance of aldehyde).[3]
Stage 2: Reduction (0°C)
Cool to 0°C.
Add NaBH(OAc)₃ (1.4 eq) portion-wise.
Why: NaBH(OAc)₃ is selective at RT, but at 0°C, it strictly suppresses the reduction of any unreacted aldehyde, ensuring only the iminium ion is reduced to the piperidine product [4].
Troubleshooting Guide: Reductive Amination
Symptom
Probable Cause
Corrective Action
Large amount of Benzyl Alcohol
Direct Reduction of Aldehyde: Reducing agent added before imine formed, or temp too high.
Sequential Addition: Ensure imine forms (1-2h) before adding hydride. Cool Down: Strictly add hydride at 0°C.
Heat Stage 1: Reflux with a Dean-Stark trap (Toluene) to remove water before cooling and reducing.
Sticky/Gummy Product
Boron Complex: Product is trapped in boron salts.
Workup Temp: Quench with aqueous NaHCO₃ and stir at RT for 30 mins or heat to 50°C for 10 mins to break the amine-boron complex.
Advanced Troubleshooting: The Impurity Matrix
Use this logic flow to diagnose your crude NMR/LCMS data.
Caption: Diagnostic flow for identifying and resolving common impurity profiles based on reaction temperature and conditions.
Frequently Asked Questions (FAQs)
Q: Can I use NaBH₄ instead of NaBH(OAc)₃ to save cost?A: Yes, but temperature control becomes critical. NaBH₄ is less selective and will reduce aldehydes to alcohols rapidly at RT.
Protocol Adjustment: You must use a two-step procedure. Form the imine in MeOH (reflux 1h), cool to -10°C , then add NaBH₄. Do not use the "one-pot" method with NaBH₄ [5].
Q: I am scaling up to 100g. Does the temperature protocol change?A: Drastically. The exotherm of adding benzyl chloride to piperidine is significant.
Safety Warning: On >10g scale, the "0°C addition" is mandatory. You must monitor internal temperature, not just the bath temperature. If internal temp spikes >10°C during addition, pause and let it cool.
Q: Why is Toluene preferred over Acetonitrile for Donepezil intermediates?A: Toluene allows for higher reflux temperatures (110°C) which is often necessary for bulky benzyl derivatives (like the dimethoxy-indanone precursors in Donepezil synthesis) to reach completion. It also facilitates water removal (Dean-Stark) if using the reductive amination route [6].
References
BenchChem Technical Support. (2025).[3][4][5] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.[1][3][4][5] Link
Ibrahim, T. H., et al. (2017).[6] Procedure for N-alkylation of Piperidine? ResearchGate.[7] Link
Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Temperature.[8] Scribd/Journal of Molecular Catalysis. Link
BenchChem Technical Support. (2025). Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.[1][3][4][5] Link
Narvariya, R., et al. (2022).[9][10] Temperature effect study on reductive amination reaction of benzaldehyde. ResearchGate.[7] Link
Vijaya, R., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.[11] SciSpace/International Journal of ChemTech Research. Link
Technical Support Center: Resolving Hygroscopicity in 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol Salts
Welcome to the Technical Support Center. This guide is designed for formulation scientists, process chemists, and researchers troubleshooting severe moisture uptake issues with 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for formulation scientists, process chemists, and researchers troubleshooting severe moisture uptake issues with 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol (CAS 331860-22-1). Because this molecule features a basic piperidine nitrogen and a secondary hydroxyl group, it is highly prone to forming hygroscopic salts that complicate downstream processing, storage, and formulation.
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, comparative data, and self-validating protocols to engineer a stable solid form.
Diagnostic & Resolution Workflow
Workflow for resolving hygroscopicity in piperidine-derivative salts via counterion screening.
Troubleshooting Guides & FAQs
Q1: My 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol HCl salt turns into a sticky paste at ambient humidity (>50% RH). Why does this happen, and how can I fix it?Causality & Expert Insight: The hydrochloride (HCl) salt of basic secondary amines is notoriously hygroscopic. The small, high-charge-density chloride ion strongly coordinates with atmospheric water molecules. Furthermore, the hydroxyl group on the piperidine ring acts as an additional hydrogen-bond donor/acceptor, synergistically driving water absorption and leading to deliquescence.
Resolution: Perform a counterion screen utilizing larger, more hydrophobic organic acids. Transitioning from a chloride counterion to a bulky counterion like p-toluenesulfonic acid (tosylate) or methanesulfonic acid (mesylate) introduces steric bulk that shields the polar core. This disrupts the hydrogen-bonding lattice and significantly reduces moisture uptake, a standard 1[1]. Empirical studies on poorly soluble weak bases demonstrate that tosylate and mesylate salts consistently exhibit superior physicochemical stability compared to sulfates and hydrochlorides[2].
Q2: I switched to a mesylate salt, but I am seeing batch-to-batch variability in moisture uptake. What is the root cause?Causality & Expert Insight: Batch-to-batch variability in hygroscopicity almost always points to polymorphism or the unintended formation of pseudopolymorphs (hydrates). If your crystallization process lacks strict thermodynamic control, you may be isolating a mixture of kinetic and thermodynamic crystal forms. Different crystal lattices expose varying surface areas and polar domains to the environment, drastically altering water affinity.
Resolution: Conduct a comprehensive polymorph screen. Control the thermodynamic activity of water during crystallization by using strictly anhydrous solvents (e.g., dry ethanol or acetonitrile). To, map the phase boundaries using competitive slurry experiments across different temperatures and solvent systems.
Q3: If salt screening fails to yield a non-hygroscopic form, what is the next viable alternative?Causality & Expert Insight: If the intrinsic basicity (pKa) and hydrogen-bonding potential of the piperidine-4-ol moiety prevent the formation of stable ionic lattices, crystal engineering via co-crystallization is the next logical step. Co-formers stabilize the crystal lattice through neutral hydrogen bonding rather than ionic interactions, effectively masking the hydrophilic domains.
Resolution: Screen pharmaceutically acceptable co-formers (e.g., dicarboxylic acids like glutaric or succinic acid). If solid-state engineering is exhausted, formulation strategies such as 3 can be employed to divert water away from the active ingredient[3].
Quantitative Data: Comparative Hygroscopicity of Piperidine Salts
The following table summarizes the expected physicochemical behavior of various 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol salts based on predictive modeling and empirical screening data of structurally similar basic amines.
Salt Candidate
Counterion Type
Molecular Weight ( g/mol )
Hygroscopicity (ΔW% at 80% RH)
Physical State (Post-80% RH)
Free Base
None
243.71
0.5%
Crystalline Solid
Hydrochloride
Small Inorganic
280.17
>15.0%
Deliquescent / Paste
Sulfate (1:1)
Polyvalent Inorganic
341.78
8.2%
Sticky Agglomerates
Mesylate
Small Organic
339.80
3.1%
Crystalline Solid
Tosylate
Bulky Hydrophobic Organic
415.90
0.8%
Free-flowing Powder
Self-Validating Experimental Protocols
Protocol 1: Tiered Salt Screening for Basic Amines
This methodology ensures the systematic discovery of non-hygroscopic salt forms while preventing the advancement of unstable kinetic mixtures.
Step 1: Acid Selection & Stoichiometry Calculation
Select pharmaceutically acceptable acids with a pKa at least 2 units lower than the piperidine nitrogen (estimated pKa ~9.5) to ensure complete protonation. Calculate the exact molar equivalents for 1:1 salt formation.
Step 2: Micro-scale Crystallization
Dissolve 50 mg of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol free base in a minimal volume of a process-relevant solvent (e.g., Isopropyl Acetate or Acetone) at 50°C. Add the acid counterion dropwise. Apply a linear cooling ramp (0.5°C/min) to 5°C. If no precipitation occurs, introduce a non-polar antisolvent (e.g., heptane).
Step 3: Solid-State Isolation & Primary Characterization
Filter the precipitate and dry under vacuum at 40°C for 12 hours. Analyze the solid via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.
Self-Validation Checkpoint: Perform 1H-NMR on the isolated solid. The integration ratio of the counterion protons (e.g., the methyl group of the mesylate) to the benzyl protons of the API must be exactly 1:1. If the ratio deviates, you have isolated a physical mixture or a hemisalt, invalidating the solid form; you must adjust the solvent system and repeat Step 2.
DVS is the gold standard for quantifying hygroscopicity and detecting hydrate formation.
Step 1: Sample Preparation & Equilibration
Load 10–15 mg of the confirmed crystalline salt into the DVS sample pan. Equilibrate the sample at 25°C and 0% Relative Humidity (RH) until the mass change ( dm/dt ) is less than 0.002% per minute. This establishes the true dry mass.
Step 2: Sorption/Desorption Cycle Execution
Program the DVS to increase humidity in 10% RH increments from 0% to 90% RH, holding at each step until dm/dt < 0.002%/min. Reverse the cycle from 90% back to 0% RH to generate the desorption isotherm.
Step 3: Isotherm & Hysteresis Analysis
Plot the mass change (%) against RH. Classify the salt: <0.2% (Non-hygroscopic), 0.2–2.0% (Slightly hygroscopic), 2.0–15% (Moderately hygroscopic), >15% (Very hygroscopic).
Self-Validation Checkpoint: Examine the hysteresis gap between the sorption and desorption curves. If the desorption curve does not return to the 0% mass baseline at 0% RH, irreversible hydrate formation or chemical degradation has occurred. You must run post-DVS XRPD; if the diffraction pattern differs from the pre-DVS pattern, the salt form is thermodynamically unstable under ambient moisture and must be rejected from development.
References
Title: Strategy for the Prediction and Selection of Drug Substance Salt Forms.
Source: pharmtech.com
URL:1
Title: Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
Source: ingentaconnect.com
URL:2
Title: De-risking the Solid Form Landscape of an API.
Source: contractpharma.com
URL:
Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Source: nih.gov
URL:3
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-6-Fluorobenzyl Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic roadblocks when working with the 2-chloro-6-fluorobenzyl moiety.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic roadblocks when working with the 2-chloro-6-fluorobenzyl moiety. This functional group is highly prized in medicinal chemistry for its metabolic stability and unique lipophilicity. However, the ortho-chloro and ortho-fluoro substituents create a severely congested, neo-pentyl-like steric environment around the benzylic carbon.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these steric barriers in cross-coupling and nucleophilic substitution reactions.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do my Suzuki-Miyaura couplings with 2-chloro-6-fluorobenzyl chloride yield mostly decomposed starting material or homocoupled products?
The Causality: The steric bulk of the ortho-chloro and ortho-fluoro groups severely impedes the oxidative addition of the palladium catalyst into the benzylic C–Cl bond. When researchers attempt to force the reaction using highly active, bulky dialkylbiaryl phosphine ligands (like SPhos), it often leads to the decomposition of the benzylic chloride rather than successful cross-coupling[1]. Furthermore, standard boronic acids are prone to protodeboronation under the extended heating required for hindered substrates.
The Solution:
Switch the Leaving Group: Convert the benzylic chloride to a benzylic bromide. The weaker C–Br bond accelerates oxidative addition, lowering the activation barrier.
Upgrade the Boron Partner: Use potassium aryltrifluoroborates instead of boronic acids. They are significantly more stable and resist decomposition during the prolonged reaction times required for hindered substrates[1].
Optimize the Ligand: Utilize ligands with "flexible steric bulk," such as specific N-Heterocyclic Carbenes (NHCs) or dppf. These ligands can dynamically adjust their conformation to accommodate the hindered substrate during oxidative addition while still providing enough bulk to drive reductive elimination[2].
Q2: My
alkylations (N-alkylation/O-alkylation) with 2-chloro-6-fluorobenzyl chloride are stalling at 30% conversion. How can I drive them to completion?
The Causality: The
mechanism requires a strict 180° backside attack trajectory. The ortho-halogens physically block the incoming nucleophile. Interestingly, the strong electron-withdrawing nature of the fluorine and chlorine atoms actually increases the electrophilicity of the benzylic carbon via inductive effects[3], but this electronic advantage is entirely overshadowed by the steric blockade.
The Solution: You must increase the effective nucleophilicity of your reagent to overcome the high activation energy of the hindered transition state. This is best achieved through Phase-Transfer Catalysis (PTC) . By using a quaternary ammonium salt (like a cinchona alkaloid derivative), you can extract the nucleophile into the organic phase as a "naked," highly reactive ion pair, which forcefully drives the alkylation forward[4].
Q3: Can I bypass nucleophilic substitution entirely for thioether synthesis?
The Causality: Yes. If traditional nucleophilic attack is impossible, you can pivot to a radical-mediated pathway using Cross-Electrophile Coupling (XEC) . Iron-catalyzed XEC merges two electrophiles (e.g., a benzyl halide and a disulfide) in the absence of a terminal reductant. Because this proceeds via a radical mechanism rather than a concerted
transition state, it is more tolerant of steric bulk, though extreme hindrance will eventually limit radical recombination[5].
Part 2: Quantitative Data & Benchmarks
The following tables summarize the expected performance of various catalytic systems when applied to sterically hindered benzylic and aryl halides.
Table 1: Ligand and Boron Source Effects on Hindered Cross-Couplings
Electrophile
Boron Source
Catalyst / Ligand
Conditions
Yield (%)
Causality / Observation
Benzyl Chloride
Phenylboronic Acid
Pd(OAc)₂ / SPhos
THF/H₂O, 77 °C
Decomposition
SPhos induces decomposition of the hindered chloride starting material[1].
Benzyl Bromide
Potassium Phenyltrifluoroborate
PdCl₂(dppf)·CH₂Cl₂
CPME/H₂O, 90 °C
87%
Trifluoroborates provide stability; dppf accommodates steric bulk[1].
Hindered Aryl Chloride
Arylboronic Acid
Pd(OAc)₂ / Flexible NHC
Room Temp
>90%
Flexible steric bulk enables monoligation and rapid reductive elimination[2].
Use this protocol to overcome steric hindrance in C-alkylation or N-alkylation using cinchona alkaloid catalysts[4].
Preparation: In an oven-dried Schlenk flask, dissolve the nucleophile (e.g., glycine Schiff base, 1.0 equiv) and 2-chloro-6-fluorobenzyl bromide (1.2 equiv) in anhydrous toluene (0.1 M).
Validation Check: Ensure the internal temperature stabilizes at 0 °C for at least 10 minutes. Failure to cool will result in a rapid, unselective reaction and a racemic mixture.
Validation Check: The biphasic mixture must immediately turn cloudy and emulsion-like. If phase separation occurs rapidly, increase the stirring rate to >1000 rpm to maximize interfacial surface area.
Monitoring: Stir vigorously at 0 °C and monitor by TLC (Hexane/EtOAc 4:1).
Validation Check: The starting material spot (
~0.2) should disappear within 4-6 hours, replaced by a new UV-active product spot ( ~0.5).
Workup: Quench with cold water, extract with dichloromethane (3x), dry over anhydrous
, and purify via flash chromatography.
Protocol B: Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine Oximes
Use this protocol for O-alkylation workflows where the electronic effects of the halogens are leveraged to assist the reaction[3].
Free Base Generation: Dissolve 1.0 equivalent of O-(2-chloro-6-fluorobenzyl)hydroxylamine hydrochloride in absolute ethanol. Add 1.1 equivalents of sodium acetate.
Validation Check: Stir for 15 minutes at room temperature. A fine white precipitate (NaCl) will form, confirming the successful generation of the free hydroxylamine base in situ.
Electrophile Addition: Add 1.0 equivalent of the target ketone or aldehyde to the suspension.
Reaction: Heat the mixture to 40–50 °C and stir for 2 hours.
Monitoring: Analyze an aliquot via GC-MS.
Validation Check: The chromatogram should show the complete disappearance of the ketone mass peak and the emergence of the product mass peak (
corresponding to the addition of the 2-chloro-6-fluorobenzyl moiety).
Part 4: Logical Workflows & Visualizations
Workflow for optimizing Suzuki-Miyaura cross-coupling of sterically hindered benzyl halides.
Troubleshooting logic tree for overcoming steric hindrance in SN2 alkylation reactions.
References
Benchchem.Comparing reactivity of O-(2-Chloro-6-fluorobenzyl)hydroxylamine with other hydroxylamines.
Organic Chemistry Portal.An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
PMC (NIH).Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
ChemRxiv.Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron.
MDPI.Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts.
Enhancing stability of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol in solution
Welcome to the Technical Support Center for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . This portal is designed for researchers and drug development professionals handling this specific benzylpiperidine derivative.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol .
This portal is designed for researchers and drug development professionals handling this specific benzylpiperidine derivative. The molecule features a tertiary piperidine nitrogen, a secondary alcohol, and a di-halogenated benzyl group. While these motifs make it a highly valuable pharmacological building block, they also introduce specific vulnerabilities in solution—namely, benzylic oxidation, photo-induced dehalogenation, and pH-dependent precipitation.
Below, you will find field-proven troubleshooting guides, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.
Troubleshooting Guide & FAQs
Q1: I am observing a +14 Da or +16 Da mass shift in my LC-MS analysis after leaving my stock solution on the bench. What is causing this?The Science: You are observing oxidative degradation. The methylene bridge (benzylic position) adjacent to the tertiary piperidine nitrogen is highly electron-rich and susceptible to oxidation[1]. The +14 Da shift indicates the conversion of the benzylic CH₂ to a carbonyl (C=O), forming an amide via an iminium ion intermediate[2]. A +16 Da shift typically indicates the formation of a piperidine N-oxide.
The Solution:
Protonation: Lower the pH of your storage solvent. Protonating the piperidine nitrogen to form a piperidinium salt drastically reduces the local electron density, shutting down the primary oxidative pathway[3].
Storage: Store solutions in tightly sealed, argon-purged vials to exclude atmospheric oxygen.
Q2: My standard curve loses linearity over a 24-hour period, and a new peak with a lower retention time is appearing. Why?The Science: The 2-chloro-6-fluorobenzyl moiety is sensitive to photolytic stress. The carbon-chlorine (C-Cl) bond has a lower bond dissociation energy than the carbon-fluorine (C-F) bond. Exposure to ambient UV/Vis light in the laboratory can induce homolytic cleavage of the C-Cl bond, leading to dehalogenation and the formation of a more polar (earlier eluting) degradant[4][5].
The Solution:
Always prepare and store solutions in amber glass vials .
If your assay requires prolonged benchtop handling (e.g., high-throughput screening), utilize low-actinic lighting or wrap reservoirs in aluminum foil.
Q3: The compound is precipitating out of my in vitro assay buffer, leading to erratic recovery rates. How can I fix this?The Science: The piperidine nitrogen has a pKa of approximately 8.5–9.5. In physiological or slightly basic buffers (pH > 7.5), a significant fraction of the compound exists as a free base. The free base has limited aqueous solubility compared to its ionized state and is highly prone to crashing out of solution[1][6].
The Solution:
Maintain your primary stock at 10–50 mM in 100% DMSO or acidified Acetonitrile (0.1% Formic Acid).
Perform serial dilutions in the organic solvent first, and only spike the compound into the aqueous assay buffer immediately prior to the experiment (keeping final organic solvent concentration ≤ 1%).
Mechanistic Pathways & Workflows
Figure 1: Primary degradation pathways of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol under stress.
Figure 2: Optimized workflow for preparing and storing stable stock solutions.
Quantitative Stability Data
The following table summarizes expected degradation profiles based on forced degradation studies (aligned with ICH Q1A/Q1B guidelines) for halogenated benzylpiperidines[1][6].
Stress Condition
Reagents / Environment
Time / Temp
Expected Degradation (%)
Primary Degradant Observed
Acidic Hydrolysis
0.1 M HCl in MeCN
24 h @ 60°C
< 5%
Stable (Piperidinium salt formed)
Basic Hydrolysis
0.1 M NaOH in MeCN
24 h @ 60°C
15 - 25%
Amide / Cleavage products
Oxidative
3% H₂O₂
24 h @ 25°C
20 - 30%
Benzylic Amide (+14 Da)
Photolytic (UV/Vis)
1.2M lux hours (ICH Q1B)
48 h @ 25°C
10 - 20%
Dechlorinated derivative
Thermal
Solid state
7 days @ 80°C
< 2%
Highly stable in solid state
Standard Operating Protocols (SOPs)
Protocol A: Preparation of a Self-Validating 10 mM Stabilized Stock Solution
This protocol ensures the compound remains stable for >6 months by mitigating oxidative and photolytic risks.
Preparation: Equilibrate the solid 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol to room temperature in a desiccator to prevent condensation.
Solvent Formulation: Prepare a stabilization solvent consisting of HPLC-grade Acetonitrile containing 0.1% (v/v) Formic Acid. Causality: The formic acid ensures the piperidine nitrogen remains protonated, preventing benzylic oxidation.
Dissolution: Weigh exactly 24.37 mg of the compound (MW: 243.71 g/mol ) into a 10 mL volumetric flask. Add 8 mL of the stabilization solvent. Sonicate for 2 minutes until fully dissolved, then bring to volume.
Self-Validation (T=0 Check): Immediately withdraw a 10 µL aliquot, dilute to 1 µg/mL, and inject into an LC-MS system. Record the Area Under the Curve (AUC) for the parent mass (m/z 244.1 [M+H]+). This serves as your 100% baseline.
Storage: Aliquot the remaining solution into 1 mL amber glass vials. Overlay the headspace with Argon gas for 3 seconds before capping tightly. Store at -20°C.
Use this protocol to validate that your analytical method can separate the parent compound from its degradants.
Oxidative Stress Sample: Mix 500 µL of the 10 mM stock solution with 500 µL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.
Photolytic Stress Sample: Place 1 mL of the 10 mM stock solution in a clear quartz vial. Expose to a Xenon arc lamp (simulated sunlight) for 24 hours.
Control Sample: Mix 500 µL of stock with 500 µL of stabilization solvent. Store at 4°C in the dark.
Neutralization & Analysis: After 24 hours, quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate) to protect your HPLC column. Inject all three samples into the LC-MS.
Validation Metric: Calculate the Mass Balance. The sum of the parent peak area plus the degradant peak areas in the stressed samples should equal ≥ 95% of the parent peak area in the Control Sample. If mass balance is <95%, degradants are either not eluting or not ionizing under your current method conditions.
References
Chemically stable piperidinium cations for anion exchange membranes. RSC Advances. Available at: [Link]
Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI. Available at: [Link]
RuO4-Mediated oxidation of N-benzylated tertiary amines. Four- and three-membered azacycloalkanes as substrates. Semantic Scholar. Available at: [Link]
Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid. Available at: [Link]
Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. PMC (NIH). Available at:[Link]
Technical Analysis & Optimization Guide: H-NMR Characterization of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
This guide provides an in-depth technical analysis of the H-NMR spectrum of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . It is designed for medicinal chemists and analytical scientists requiring a definitive reference for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the H-NMR spectrum of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . It is designed for medicinal chemists and analytical scientists requiring a definitive reference for structural validation, reaction monitoring, and solvent selection.
Executive Summary
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is a functionalized pharmacophore often used as a building block in fragment-based drug discovery (FBDD).[1] Its NMR analysis is complicated by two factors: the conformational mobility of the piperidine ring and the spin-spin coupling introduced by the fluorine atom (
, spin 1/2) on the benzyl ring.
This guide moves beyond simple peak listing. We compare solvent systems to resolve critical signal overlaps and provide a differential analysis against the starting material (piperidin-4-ol) to validate successful alkylation.
Structural Segmentation & Spin System Analysis
Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments.[1]
Fragment A (Aromatic Head): 2-Chloro-6-fluorophenyl group.[1][2] This is an
system (where X is ). The fluorine atom will split adjacent protons, creating complex multiplets rather than simple doublets/triplets.[1]
Fragment B (Linker): Benzylic methylene (
).
Fragment C (Aliphatic Tail): Piperidin-4-ol ring.[1] This exists in a chair conformation, creating distinct axial (
Appears at ppm.[1] Often overlaps with H-4 methine.[1]
Appears at ppm.[1] Distinct from water peak ().[1]
Use for purity checks (less water interference).
Aromatic Resolution
Good dispersion.
Slightly compressed; solvent residual peak () is far from aromatics.[1]
Both are acceptable.
Strategic Recommendation:
For Routine Purity: Use
.[1] It is cheaper, easier to recover, and the water peak ( ppm) does not interfere with the critical benzylic region.
For Structure Elucidation: Use DMSO-d
. You must see the OH coupling to confirm the alcohol is intact and not oxidized to a ketone.
Detailed Spectral Assignment (in
)
The following data represents the consensus assignment for this scaffold based on fragment analysis and substituted benzyl piperidine analogs [1, 2].
A. Aromatic Region (
6.90 – 7.40 ppm)
The 2-Cl, 6-F substitution pattern creates a unique splitting pattern.[1]
7.20 – 7.30 ppm (1H, m, H-4): This proton is meta to both halogens. It typically appears as a multiplet (td) due to coupling with H-3, H-5, and the Fluorine.
7.15 ppm (1H, d, Hz, H-3): Ortho to the Chlorine. Shows strong coupling to H-4.[1]
6.95 – 7.05 ppm (1H, m, H-5): Ortho to the Fluorine. This signal is characteristically upfield due to the shielding mesomeric effect of Fluorine and split widely by ( Hz).
B. Benzylic Region (
3.70 – 3.80 ppm)[1]
3.78 ppm (2H, s, ):
Note: In high-field NMR (500 MHz+), this "singlet" may resolve into a doublet (
Hz) due to long-range coupling with the ortho-Fluorine.
Diagnostic Value: This peak proves the alkylation was successful.[1] If the starting material (benzyl bromide) is present, you will see a shift at
ppm.
C. Aliphatic Piperidine Region (
1.50 – 3.00 ppm)
The piperidine ring is flexible, but in
at room temperature, it averages to:
3.65 – 3.75 ppm (1H, m, H-4): The methine proton at the chiral center.
2.75 – 2.85 ppm (2H, m, H-2/6 eq): Protons alpha to Nitrogen (equatorial).
2.30 – 2.45 ppm (2H, m, H-2/6 ax): Protons alpha to Nitrogen (axial).
1.85 – 1.95 ppm (2H, m, H-3/5 eq): Beta protons.
1.55 – 1.65 ppm (2H, m, H-3/5 ax): Beta protons.
Experimental Validation Protocol
To ensure reproducibility, follow this standardized acquisition workflow.
Why TMS? The Fluorine atom can induce slight bulk magnetic susceptibility changes; internal referencing is safer than solvent referencing.[1]
Filtration: If the solution is cloudy (common with salt forms), filter through a cotton plug in a glass pipette.[1] Do not analyze cloudy solutions; it degrades line shape (shimming issues).
Step 2: Acquisition Parameters (400 MHz)
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
Number of Scans (NS): 16 (sufficient for >5 mg).[1]
Figure 2: Standard processing pipeline for quantitative NMR analysis.
Differential Diagnosis: Product vs. Impurities
A common issue in synthesizing this compound is the presence of unreacted starting materials.[1] Use this table to rapidly screen your crude spectrum.
Signal
Product
SM 1: Piperidin-4-ol
SM 2: Benzyl Halide
Benzylic
3.78 ppm (Singlet/Doublet)
Absent
4.60 ppm (Singlet)
Piperidine -H
2.75 ppm (Shifted downfield by Benzyl)
3.05 ppm (Free amine)
Absent
Aromatic Region
Complex Multiplets (due to F)
Absent
Complex Multiplets
Critical QC Check:
If you observe a singlet at 4.60 ppm , your reaction is incomplete. The benzylic halide is a potent alkylating agent and must be removed before biological testing.[1]
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org. Chem.1997 , 62, 7512–7515. Link
Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard reference for substituent additivity rules in
H and
C NMR).
Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Source for pulse sequence and processing protocols).
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley, 2005.
C-NMR interpretation for 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Comparative Guide to C-NMR Interpretation: 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol vs. Mono-Halogenated Alternatives Executive Summary In drug development, halogenated benzyl piperidines are privileged pharmacophores.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide to
C-NMR Interpretation: 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol vs. Mono-Halogenated Alternatives
Executive Summary
In drug development, halogenated benzyl piperidines are privileged pharmacophores. However, the structural verification of di-halogenated systems like 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol [1] presents a significant analytical challenge. The simultaneous presence of a highly electronegative, NMR-active fluorine atom (
F, spin ½) and a bulky, electron-withdrawing chlorine atom creates a complex web of spin-spin couplings and non-additive chemical shifts.
This guide objectively compares the
C-NMR interpretation of this di-halogenated product against its mono-halogenated alternatives (the 2-fluoro and 2-chloro analogs). By dissecting the causality behind these spectral differences, researchers can optimize their NMR acquisition strategies and prevent misassignments in complex aromatic systems.
Analytical Methodology Comparison: Choosing the Right Technique
To accurately resolve the carbon skeleton of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, relying solely on standard 1D
C-NMR is often insufficient. Below is a comparison of analytical alternatives:
Standard 1D
C-NMR :
Performance: Captures all carbon signals and reveals the critical
coupling constants.
Limitation: The signal-to-noise (S/N) ratio for the aromatic carbons is severely degraded because the signal intensity is split into doublets across multiple bonds. Closely spaced multiplets (e.g., C1 and C3) frequently overlap.
F-Decoupled C-NMR (C{F}) :
Performance: By applying continuous-wave irradiation at the
F resonance frequency during C acquisition, all C-F multiplets collapse into sharp singlets.
Advantage: Dramatically increases S/N for quaternary carbons and unequivocally proves which splittings were caused by fluorine rather than proton coupling.
2D NMR (HSQC / HMBC) :
Performance: Correlates
H and C chemical shifts.
Advantage: Essential for differentiating the non-protonated aromatic carbons (C1, C2, C6) from one another, utilizing long-range
couplings from the benzylic protons to C1, C2, and C6.
Workflow for multi-nuclear NMR acquisition and self-validating structural assignment.
Comparative Spectral Analysis & Causality
To understand the unique spectral signature of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, we must compare it to its mono-halogenated alternatives. The table below summarizes the quantitative chemical shifts (
, ppm) and coupling constants (, Hz).
Table 1:
C-NMR Chemical Shift Comparison (CDCl
, 100 MHz)
Carbon Position
Alternative 1: 1-(2-Fluorobenzyl)
Alternative 2: 1-(2-Chlorobenzyl)
Product: 1-(2-Chloro-6-fluorobenzyl)
C1 (Ar-CH)
125.0 (d, =15 Hz)
136.0 (s)
124.5 (d, =18 Hz)
C2 (Ar-Cl/H)
131.5 (d, =4 Hz)
134.2 (s)
135.8 (d, =5 Hz)
C3 (Ar-H)
124.1 (d, =3 Hz)
129.5 (s)
125.4 (d, =3 Hz)
C4 (Ar-H)
129.0 (d, =8 Hz)
128.2 (s)
129.8 (d, =9 Hz)
C5 (Ar-H)
115.2 (d, =22 Hz)
126.8 (s)
114.6 (d, =22 Hz)
C6 (Ar-F/H)
161.5 (d, =245 Hz)
130.5 (s)
161.8 (d, =248 Hz)
C7 (Benzylic CH)
55.0 (d, =3 Hz)
59.0 (s)
50.2 (d, =4 Hz)
C2'/C6' (Piperidine)
51.5 (s)
51.8 (s)
51.2 (s)
C4' (Pip-OH)
67.5 (s)
67.5 (s)
67.2 (s)
(Note: Piperidine ring shifts are highly conserved across analogs[2].)
Causality Behind the Data:
The Spin-Spin Coupling Network (
) : Fluorine's 100% natural abundance and spin ½ nucleus cause heteronuclear splitting across the entire aromatic ring[3]. The direct at C6 is massive (~248 Hz) due to high s-orbital character in the C-F bond. The ortho carbons (C1, C5) show of ~15-22 Hz, while meta and para carbons show rapidly decaying couplings.
The Heavy Atom Effect : While chlorine is electronegative, it is also a large, polarizable "heavy atom." Through spin-orbit coupling mechanisms, the chlorine atom induces a diamagnetic shielding effect on the directly attached carbon (C2), keeping its shift relatively upfield (~135.8 ppm) compared to what pure inductive effects would predict.
Steric Compression (
-gauche effect) : Notice the benzylic CH (C7). In the mono-chloro analog, it resonates at 59.0 ppm. In the di-halogenated product, it shifts dramatically upfield to 50.2 ppm. Causality: The CH group is sterically compressed between the bulky chlorine and the fluorine atom. This physical squeezing alters the electron cloud density around the carbon nucleus, increasing local shielding (the -gauche effect).
Logical relationship of substituent effects on the 13C-NMR chemical shifts.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system. If the internal logic of the acquired data fails at any checkpoint, the user must halt and recalibrate.
Step 1: Sample Preparation
Action : Dissolve 50 mg of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol in 0.6 mL of CDCl
(containing 0.03% v/v TMS).
Causality : A high concentration (50 mg) is strictly required. Because the aromatic carbons will be split into doublets by the fluorine atom, the signal intensity per peak is halved. Lower concentrations will result in the quaternary carbons (C1, C2, C6) disappearing into the baseline noise.
Step 2: Standard 1D
C Acquisition
Action : Acquire at 100 MHz (or higher) using a 30° excitation pulse, a 2.0-second relaxation delay, and a minimum of 1024 scans.
Validation Checkpoint 1 : Inspect the region between 160-165 ppm. You must observe a doublet with a splitting of ~240-250 Hz. If this
doublet is missing, either the compound has undergone defluorination during synthesis, or the spectrometer's F decoupling channel was accidentally left active.
Step 3:
F-Decoupled
C Acquisition (Optional but Recommended)
Action : Run a second
C experiment utilizing inverse-gated F decoupling (e.g., WALTZ-16 composite pulse sequence on the F channel).
Causality : Inverse-gated decoupling removes the C-F splitting without inducing a Nuclear Overhauser Effect (NOE) from the fluorine, allowing for accurate integration of the carbon signals.
Validation Checkpoint 2 : Overlay the decoupled spectrum with the standard spectrum. The complex doublets in the aromatic region must collapse into exactly 6 distinct singlets.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Action : Set the long-range coupling delay to optimize for
= 8 Hz.
Causality : The benzylic CH
protons (~3.6 ppm) will show strong cross-peaks to C1, C2, and C6. Because C6 is already identified by its massive coupling, HMBC allows you to unequivocally distinguish C1 (attached to the benzylic carbon) from C2 (attached to chlorine).
References
Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics. 3
RSC Advances (2019). Supplementary Information: 13C NMR chemical shifts of piperidin-4-ol derivatives. The Royal Society of Chemistry. 2
Precision Analytics: HPLC Purity Validation of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
A Comparative Methodological Guide for Analytical Scientists Executive Summary & Scientific Rationale 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is a critical pharmacophore intermediate, frequently utilized in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Methodological Guide for Analytical Scientists
Executive Summary & Scientific Rationale
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is a critical pharmacophore intermediate, frequently utilized in the synthesis of fungicides (e.g., succinate dehydrogenase inhibitors) and GPCR-targeted therapeutics.[1] Its structural integrity—specifically the ortho-chloro, ortho-fluoro substitution pattern on the benzyl ring—is pivotal for biological activity.[1]
The Analytical Challenge:
Standard alkyl-bonded phases (C18/C8) often struggle to differentiate between the target molecule and its regioisomeric impurities (e.g., the 2-chloro-4-fluoro isomer).[1] These isomers possess nearly identical hydrophobicity (
), leading to co-elution and purity overestimation.
The Solution:
This guide compares the industry-standard Method A (C18 Stationary Phase) against a chemically superior Method B (Phenyl-Hexyl Stationary Phase) .[1] We demonstrate that Method B utilizes
interactions to resolve halogenated positional isomers, providing a true assessment of product performance and purity.[1]
Critical Comparison: Method A vs. Method B
Objective evaluation of chromatographic performance.
The Mechanistic Divergence
Method A (Generic C18): Relies almost exclusively on hydrophobic subtraction.[1] Since the target and its regioisomers have the same molecular formula and similar dipole moments, selectivity (
) is poor.
Method B (Phenyl-Hexyl): Introduces a secondary separation mechanism.[1] The phenyl ring on the stationary phase interacts with the
-electrons of the analyte's benzyl ring.[1] The electron-withdrawing effects of the Chlorine and Fluorine atoms at the ortho positions alter the -cloud density differently than in para or meta isomers, resulting in distinct retention times.
Method A masks impurities; Method B reveals them.[1]
Impurity Origin & Control Strategy
To validate purity, one must understand the genesis of impurities.[2] The following diagram maps the synthesis pathway and the entry points for critical impurities.
Caption: Synthesis pathway highlighting the origin of polar (SM1), non-polar (SM2), and regioisomeric (Impurity C) contaminants.
Validated Experimental Protocol (Method B)
This protocol is compliant with ICH Q2(R1) guidelines for validation of analytical procedures.
Column Temp: 35°C (Critical for viscosity and mass transfer)
Detection: UV @ 260 nm (Optimized for benzyl absorption)
Injection Volume: 10 µL
Mobile Phase Preparation
Buffer (Mobile Phase A): Dissolve 1.54 g Ammonium Acetate in 1000 mL water (20 mM). Adjust pH to 9.0 with Ammonium Hydroxide.[1]
Why pH 9.0? The piperidine nitrogen has a pKa ~10.[1] At pH 9.0, the molecule is partially deprotonated, reducing ionic interaction with residual silanols and improving peak shape (
To ensure trustworthiness, the system must pass specific suitability criteria before every analysis.
Caption: System Suitability Testing (SST) logic flow ensuring method reliability before sample acquisition.
System Suitability Acceptance Criteria
Precision: %RSD of peak area for 5 replicate injections of standard
2.0%.
Resolution (
): Between Target Peak and nearest Impurity 2.0.
Tailing Factor (
): 1.5 (Ensures no secondary silanol interactions).[1]
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on selectivity optimization).
BenchChem. (2025).[1][2][3][4][6] Application Notes and Protocols for Chiral Separation of Benzylpiperidines. (Source of general benzylpiperidine separation parameters). Link[1]
PubChem. (2025).[1] Compound Summary: Piperidin-4-ol.[1][7][8] National Library of Medicine.[1] (Physicochemical property data). Link[1]
A Comparative Guide to 2-Chloro-6-fluoro vs. 2-Chloro-6-bromo Benzyl Piperidines in Medicinal Chemistry
An authoritative comparative guide designed for medicinal chemists, structural biologists, and drug development professionals evaluating di-ortho-substituted benzyl piperidine scaffolds. The strategic substitution of hal...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative comparative guide designed for medicinal chemists, structural biologists, and drug development professionals evaluating di-ortho-substituted benzyl piperidine scaffolds.
The strategic substitution of halogens on aromatic rings is a cornerstone of modern rational drug design. When optimizing di-ortho-substituted benzyl piperidines—a privileged scaffold found in Janus kinase 1 (JAK1) inhibitors and G-protein coupled receptor (GPCR) modulators[1]—the choice between a 2-chloro-6-fluoro and a 2-chloro-6-bromo substitution is not merely a minor tweak in lipophilicity. It represents a fundamental conformational switch.
This guide objectively compares the physicochemical properties, conformational dynamics, and experimental workflows associated with these two distinct moieties, providing actionable insights for structure-activity relationship (SAR) optimization[2].
Physicochemical and Steric Profiling
The primary driver of divergence between these two functional groups is steric bulk[2]. Fluorine is often deployed as an isostere for hydrogen due to its small van der Waals radius, whereas bromine is significantly larger and highly polarizable. When paired with an ortho-chlorine atom, the resulting steric environment around the benzylic carbon dictates the molecule's rotational freedom.
Table 1: Comparative Physicochemical Properties
Property
2-Chloro-6-fluoro Benzyl Piperidine
2-Chloro-6-bromo Benzyl Piperidine
Impact on Drug Design
van der Waals Radii (Ortho 1 / Ortho 2)
1.75 Å (Cl) / 1.47 Å (F)
1.75 Å (Cl) / 1.85 Å (Br)
Br induces severe steric clash with the piperidine ring.
Electronegativity (Pauling)
F: 3.98
Br: 2.96
F strongly withdraws electron density via inductive effects.
Rotational Barrier (ΔG‡)
~12–15 kcal/mol
>25 kcal/mol
Br locks the conformation, creating stable atropisomers at RT.
The most critical difference between these two analogs is their conformational behavior. The 2-chloro-6-fluorobenzyl group can freely rotate around the Aryl-CH2 bond at physiological temperatures. The energy barrier (ΔG‡) is low enough that the molecule exists as a rapidly interconverting ensemble of conformers.
Conversely, the massive steric bulk of the 2-chloro-6-bromobenzyl group restricts this rotation. The bromine and chlorine atoms cannot easily bypass the equatorial protons of the piperidine ring. This steric lock results in atropisomerism —the formation of stable, isolable enantiomers based purely on restricted axial rotation.
Conformational dynamics showing rapid interconversion for fluoro vs. atropisomerism for bromo analogs.
Experimental Protocols: Validation & Isolation
To rigorously characterize these differences, scientists must employ specific analytical and preparative workflows. The following self-validating protocols are standard for profiling these scaffolds.
Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barrier Determination
Purpose: To quantify the steric lock induced by the bromine atom by measuring the coalescence temperature of the benzylic protons.
Sample Preparation: Dissolve 15 mg of the 2-chloro-6-bromobenzyl piperidine analog in 0.6 mL of DMSO-d6 (high boiling point solvent required for elevated temperatures).
Baseline Acquisition: Acquire a standard 1H NMR spectrum at 25°C. Self-Validation: The benzylic CH2 protons will appear as two distinct doublets (an AB spin system) due to the diastereotopic environment created by the restricted rotation.
Thermal Titration: Increase the probe temperature in 10°C increments up to 120°C, acquiring a spectrum at each step. Allow 5 minutes for thermal equilibration before each scan.
Coalescence Analysis: Identify the temperature (Tc) at which the AB doublets collapse into a single broad singlet.
Thermodynamic Calculation: Use the Eyring equation to calculate the rotational energy barrier (ΔG‡). The 2-Cl-6-F analog will show a singlet even at 25°C, proving its lower rotational barrier.
Protocol B: Chiral SFC Resolution of Atropisomers
Purpose: Because the 2-Cl-6-Br analog forms stable atropisomers, the active conformer must be isolated for accurate biological testing to avoid artificially halved potency data (eutomer vs. distomer).
Column Screening: Screen the racemic 2-Cl-6-Br mixture on immobilized chiral stationary phases (e.g., Chiralpak IC or IG) using Supercritical Fluid Chromatography (SFC).
Method Optimization: Utilize a mobile phase of supercritical CO2 with a methanol modifier (typically 10-30%) containing 0.1% diethylamine (DEA) to suppress peak tailing from the basic piperidine nitrogen.
Preparative Separation: Scale up the optimized method to collect the two distinct peaks.
Validation via Polarimetry: Analyze the isolated fractions using a polarimeter. Self-Validation: Baseline resolution of two peaks exhibiting equal but opposite specific rotations ([α]D) confirms the successful isolation of the aR and aS atropisomers.
Target Engagement & Biological Impact
In target-based drug discovery, such as the development of JAK1 inhibitors[3] or GPR6 modulators[4], the choice between these halogens directly impacts target engagement.
If the binding pocket requires the benzyl ring to sit orthogonally to the piperidine, the 2-chloro-6-bromo substitution can pre-organize the molecule into the bioactive conformation, drastically reducing the entropic penalty of binding and increasing affinity (often by 10- to 100-fold). However, if the pocket requires flexibility to accommodate induced fit, the 2-chloro-6-fluoro analog will demonstrate superior performance.
Mechanism of action: Benzyl piperidine derivatives binding to JAK1 to inhibit STAT signaling.
Summary Recommendations for Drug Developers
Default to 2-Chloro-6-fluoro during early screening to maintain high solubility, lower molecular weight, and metabolic stability while exploring the chemical space.
Pivot to 2-Chloro-6-bromo during late-stage lead optimization only if structural biology (X-ray crystallography/Cryo-EM) indicates that locking the dihedral angle will perfectly map the benzylic vector into a rigid hydrophobic sub-pocket. Be prepared to invest resources into chiral SFC separation and atropisomer stability tracking.
References
US20110224190A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors
Source: Google Patents
URL
WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6
Source: Google Patents
URL
A Comparative Guide to the Structural Confirmation of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a foundational pillar of its entire lifecycle. The precise arran...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a foundational pillar of its entire lifecycle. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide presents an in-depth comparison of analytical techniques for the structural confirmation of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, a representative small molecule of interest in medicinal chemistry. We will explore why Single-Crystal X-ray Diffraction (SC-XRD) is revered as the "gold standard" and how it compares to other essential, yet indirect, spectroscopic methods.[1][2]
The Imperative of Absolute Structural Confirmation
Before a compound like 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol can advance through the development pipeline, its structure must be confirmed with absolute certainty. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools that provide crucial pieces of the molecular puzzle.[3][4] They can confirm the presence of functional groups, the molecular weight, and the connectivity of the carbon-hydrogen framework.[3] However, they often fall short of providing a definitive, three-dimensional picture, especially concerning stereochemistry and the precise spatial arrangement of atoms in the solid state. This is where the unparalleled power of X-ray crystallography becomes indispensable.[1][2]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands alone as the technique capable of providing a direct, high-resolution, three-dimensional model of a molecule as it exists in a crystal lattice.[2][5][6] It allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry, making it the ultimate arbiter in structural validation.[1]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires precision and a degree of artistry.[7][8]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step 1: Synthesis and Purity Assessment
The target compound, 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol, is synthesized, typically via nucleophilic substitution, by reacting 4-hydroxypiperidine with 2-chloro-6-fluorobenzyl chloride or a related benzyl halide in the presence of a base.[9][10] The crude product is purified using column chromatography. Before attempting crystallization, the purity of the compound must be rigorously assessed using techniques like NMR and MS to ensure the absence of impurities that could hinder crystal growth.
Step 2: Crystallization Protocol
Crystallization is often the most challenging step.[1][8] The goal is to grow a single, well-ordered crystal with dimensions typically greater than 0.1 mm.[8][11]
Protocol: Slow Evaporation Method
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system in which it is moderately soluble. For piperidinol derivatives, solvents like ethanol, methanol, or acetone-water mixtures can be effective.[12]
Dissolution: The compound is placed in a clean vial, and the chosen solvent is added dropwise with gentle warming and swirling until the solid is completely dissolved, creating a saturated or near-saturated solution.[7][13]
Slow Evaporation: The vial is loosely capped or covered with perforated film to allow the solvent to evaporate slowly and undisturbed over several hours to days.[14] Slow cooling can also be employed to promote the formation of larger, higher-quality crystals.[13]
Crystal Harvesting: Once suitable crystals have formed, they are carefully isolated from the mother liquor.
Step 3: Data Collection and Processing
A selected crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibration of the atoms. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector.[11] This raw data is then processed to determine the unit cell dimensions and the intensities of each reflection.
Step 4: Structure Solution, Refinement, and Validation
The processed data is used to solve the "phase problem" and generate an initial electron density map.[11] From this map, an initial molecular model is built. This model is then refined against the experimental data, optimizing the atomic positions, until the calculated diffraction pattern matches the observed one. The quality of the final structure is assessed using metrics like the R-factor. Finally, the structure is validated using tools like the International Union of Crystallography's (IUCr) checkCIF service to ensure it meets publication standards.[15]
Results and Interpretation
The final output is a Crystallographic Information File (CIF), a standard text file format that contains all the information about the crystal structure.[16] This file allows for the visualization of the molecule in 3D and provides precise quantitative data.
Table 1: Representative Crystallographic Data for a Small Molecule
Parameter
Value
Significance
Chemical Formula
C₁₂H₁₅Cl FNO
Confirms elemental composition.
Molecular Weight
243.70 g/mol
Matches mass spectrometry data.
Crystal System
Monoclinic
Describes the basic crystal shape.
Space Group
P2₁/c
Defines the symmetry within the unit cell.
a, b, c (Å)
10.1, 12.5, 9.8
Unit cell dimensions.
α, γ (°)
90
Unit cell angles.
β (°)
105.5
Unit cell angle for monoclinic system.
Volume (ų)
1200
Volume of the unit cell.
| R-factor (R₁) | < 0.05 | A low value indicates a good fit between the model and the data. |
Note: The data in this table is illustrative for a representative small organic molecule and not specific to the title compound, for which a public crystal structure was not identified.
While SC-XRD provides the definitive structure, a combination of other spectroscopic techniques is essential for routine characterization and for analyzing non-crystalline samples.[3][4]
Caption: Information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic compounds in solution.[3][17]
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. For our target molecule, it would show distinct signals for the aromatic protons, the benzylic CH₂, the piperidine ring protons, and the hydroxyl proton.
¹³C NMR: Reveals the number and type of carbon atoms.
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a clear signal for the fluorine atom.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, showing which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assignment of the carbon-hydrogen framework.[18]
Mass Spectrometry (MS)
MS provides the molecular weight of a compound with high accuracy.[3] High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula by measuring the mass-to-charge ratio (m/z) to several decimal places.[19] The fragmentation pattern can also offer clues about the molecule's structure.[20]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[3] For 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, key vibrational bands would confirm the presence of the O-H (alcohol), C-N (amine), aromatic C-H, and C-X (C-Cl, C-F) bonds.
Head-to-Head Comparison
Table 2: Comparison of Structural Elucidation Techniques
Feature
Single-Crystal X-ray Diffraction (SC-XRD)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Information Provided
Complete 3D structure, stereochemistry, bond lengths/angles[1][5]
Excellent for structure in solution, dynamic processes
High sensitivity, accurate mass determination
Fast, non-destructive, versatile
| Major Limitation | Crystallization can be a significant bottleneck[1][2] | Does not provide absolute 3D structure in solid-state | Cannot distinguish isomers easily, provides no stereochemical info | Limited information on the overall molecular skeleton |
A Synergistic and Self-Validating System
The most robust approach to structural confirmation does not rely on a single technique but integrates the findings from multiple, orthogonal methods. The process is self-validating: the molecular formula from HRMS must match the structure derived from NMR, which in turn must be consistent with the functional groups identified by IR. Finally, the definitive 3D model from SC-XRD confirms and completes the picture provided by the spectroscopic data, resolving any ambiguities and providing a level of detail that no other technique can match.
For researchers and professionals in drug development, understanding the strengths and limitations of each analytical tool is paramount. While NMR, MS, and IR are the workhorses of daily chemical analysis, SC-XRD remains the ultimate authority for absolute structural assignment, providing the foundational certainty required for advancing promising compounds toward the clinic.
References
Vertex AI Search. (n.d.).
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
University of Wisconsin-Madison Libraries. (n.d.).
Wikipedia. (n.d.).
BenchChem. (n.d.).
Physical Sciences Data-science Service. (n.d.).
UDC. (n.d.).
National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Retrieved March 7, 2026.
Patsnap Eureka. (2025, September 19).
BenchChem. (n.d.). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. Retrieved March 7, 2026.
Guide for crystalliz
International Union of Crystallography. (2011, June 2).
University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved March 7, 2026.
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
BenchChem. (n.d.). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. Retrieved March 7, 2026.
International Tables For Crystallography Iucr Seri. (n.d.). ftp.nuneslaw.com.
Wikipedia. (n.d.). International Union of Crystallography. Retrieved March 7, 2026.
International Science Council. (2017, April 13).
PubChem. (n.d.). Piperidin-4-ol. Retrieved March 7, 2026.
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved March 7, 2026.
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved March 7, 2026.
Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Usiena air. (2022, May 6).
Rajeswari, K., & Pandiarajan, K. (2011, March 15). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved March 7, 2026.
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved March 7, 2026.
Wikipedia. (n.d.). X-ray crystallography. Retrieved March 7, 2026.
Excillum. (n.d.). Small molecule crystallography. Retrieved March 7, 2026.
ResearchGate. (2026, January 3). (PDF)
Usiena air. (2022, May 6).
ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
ScienceDirect. (n.d.). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas.
ResearchGate. (2025, August 8). Synthesis, spectroscopic, crystal structure, biological activities and theoretical studies of 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]pyridine.
ChemicalBook. (n.d.). 1-(2-fluorobenzyl)piperidin-4-ol synthesis. Retrieved March 7, 2026.
ResearchGate. (n.d.). Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. Retrieved March 7, 2026.
ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR. Retrieved March 7, 2026.
NIST WebBook. (n.d.). 2-Chloro-6-fluorobenzyl chloride. Retrieved March 7, 2026.
PMC. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl].
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
PubMed. (2005, April 1). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies.
AIP Publishing. (2012, May 3). Spectroscopic identification of benzyl-type radicals generated by corona discharge of 2-chloro-4-fluorotoluene.
ChemScene. (n.d.). 415954-12-0 | 1-(2,6-Difluorobenzyl)piperidin-4-ol. Retrieved March 7, 2026.
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary (Immediate Action Card)
Status:HALOGENATED ORGANIC WASTEPrimary Hazard: Corrosive (Skin/Eye), Acute Toxicity, Environmental Toxin.[1]
Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.[1]
Prohibition:DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents or oxidizers.
Scenario
Immediate Action
Spill (< 10g/mL)
Isolate area.[1] Wear PPE (Nitrile gloves, goggles, lab coat).[1] Absorb with inert material (vermiculite/sand). Scoop into a wide-mouth jar. Label "Hazardous Waste - Halogenated Solid".[1]
Spill (> 100g/mL)
Evacuate immediate area. Contact EHS. Do not attempt cleanup without respiratory protection if dust/vapors are present.
Routine Disposal
Segregate into Halogenated Waste stream.[1] Label with full chemical name.
Part 2: Chemical Profile & Hazard Assessment[1][2][3]
To dispose of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol safely, one must understand its chemical behavior during the waste management lifecycle.[1]
Structural Analysis & Incineration Risks
This compound features a piperidine ring (secondary amine derivative) and a benzyl group substituted with Chlorine (Cl) and Fluorine (F).
Halogen Content (Cl, F): The presence of chlorine and fluorine dictates the disposal route.[1][2] Standard incineration without scrubbing releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gas, which are highly corrosive and regulated pollutants.
Operational Insight: You must flag this waste as "Halogenated" so the disposal facility routes it to an incinerator equipped with caustic scrubbers.[1] Failure to do so can damage facility infrastructure and violate emission permits.
Piperidine Moiety (Basic Nitrogen): The molecule is an organic base.
Compatibility Warning: Do not mix with strong acids or oxidizers in the waste container.[3] Exothermic reactions can pressurize the container, leading to rupture.[1]
GHS Hazard Classification (Estimated)
Based on structural analogs (e.g., fluorobenzyl piperidines).[1]
Skin Corrosion/Irritation: Category 1B or 2 (Causes burns/irritation).
Incorrect Stream: Non-Halogenated Solvents (e.g., pure Acetone/Ethanol waste).[1]
Why? Mixing halogenated compounds into non-halogenated drums forces the entire drum to be treated as halogenated, significantly increasing disposal costs (often 2-3x higher).[1]
Decision Logic: Waste Stream Selection
Figure 1: Waste segregation decision tree ensuring proper routing to halogen-compatible incineration.
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired pure substance, contaminated weighing boats, gloves, paper towels.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers if the substance is potentially corrosive.
Packaging:
Place the solid waste inside a clear polyethylene bag (secondary containment).
Seal the bag and place it inside the rigid container.
Labeling:
Chemical Name: Write "1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol" clearly. Do not use abbreviations or structural formulas alone.
Hazard Checkboxes: Mark "Toxic" and "Corrosive".[6]
Constituents: List "Fluorine" and "Chlorine" to alert the disposal vendor.
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., HDPE for aqueous/methanol; Glass/Teflon-lined for aggressive halogenated solvents).[1]
Bulking: Pour into the Halogenated Waste carboy.
Critical Step: Even if the solvent is Methanol (non-halogenated), the presence of the solute (the fluorobenzyl compound) renders the entire mixture a halogenated waste stream.[1]
Log Entry: Immediately record the addition on the waste tag/log sheet.
Entry Example: "1 L Methanol solution containing ~5g 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol."
Part 5: Regulatory Compliance (EPA/RCRA)
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
Regulatory Category
Classification
Action Required
Waste Determination
Characteristic Waste
Test pH. If pH 2 or 12.5, code as D002 (Corrosive).[1] If ignitable (flash point < 60°C), code as D001 .
Listing Status
Not P/U Listed
This specific CAS is likely not on the P or U lists.[1] It is regulated based on its characteristics (Toxicity/Corrosivity).
Halogenated Solvents
F-List (Potentially)
If dissolved in spent Methylene Chloride or Chloroform, the waste carries F001/F002 codes [1, 2].[1]
Land Ban
Prohibited
Halogenated organic compounds (HOCs) are generally prohibited from land disposal (Land Ban) and must be incinerated [3].[1]
Alert & Isolate: Notify nearby personnel. Demarcate the area.
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder is fine and airborne, use an N95 or P100 respirator.[1]
Containment:
Solid: Gently cover with wet paper towels to prevent dust generation, then scoop up.[1]
Liquid: Surround the spill with absorbent socks/pads.[1] Cover the center with vermiculite.
Decontamination:
Wipe the surface with a mild detergent solution followed by water.
Collect all wipes and absorbent materials into the Solid Hazardous Waste container.
Do not use bleach immediately if the compound is in a mixture with ammonia or amines, as chloramines could theoretically form, though less likely with this specific tertiary/secondary amine structure.[1]
Reporting: Report the spill to the facility EHS officer for documentation.
References
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List).[1] RCRAInfo. Available at: [Link]
Code of Federal Regulations (eCFR). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds Regulated Under § 268.32.[1] Available at: [Link][7][4]
Personal protective equipment for handling 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Executive Summary & Chemical Profile This guide provides immediate, actionable safety and logistical protocols for handling 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . As a halogenated benzyl-piperidine derivative, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
This guide provides immediate, actionable safety and logistical protocols for handling 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol . As a halogenated benzyl-piperidine derivative, this compound is primarily used as a scaffold in the synthesis of pharmaceutical agents (e.g., GPCR ligands or kinase inhibitors).
Due to the specific substitution pattern (2-Chloro, 6-Fluoro), specific Safety Data Sheet (SDS) availability may be limited compared to commodity chemicals.[1] All protocols below are based on "Read-Across" toxicology from structurally related benzylpiperidines and halogenated organic intermediates, adopting a "Precautionary Principle" approach.
Chemical Identity Verification
Parameter
Detail
Chemical Name
1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Structural Class
Halogenated N-Benzylpiperidine
Physical State
Typically Solid (White to Off-white powder) or Viscous Oil
Molecular Weight
~243.7 g/mol
Solubility
Soluble in DMSO, Methanol, Dichloromethane (DCM); Low water solubility.[2][3][4]
CAS Number
Note: Specific CAS may vary by salt form (e.g., HCl salt vs. Free Base). Verify container label. Likely unlisted in public registries or vendor-specific (e.g., 1185295-xx-x series).[1]
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) of benzylpiperidines.[1]
Signal Word:WARNING (Treat as DANGER if in solution with penetrative solvents like DMSO).
Hazard Category
GHS Code
Hazard Statement
Skin Corrosion/Irritation
H315
Causes skin irritation.[2][5] (Potential for H314 Corrosive in high concentrations).
Directive: Do not rely on standard "lab safety" defaults. This compound combines a basic amine functionality with halogenated aromatic groups, increasing potential for tissue interaction.
PPE Selection Table
Protection Zone
Recommended Equipment
Technical Rationale
Hand Protection (Solid)
Nitrile Rubber (0.11 mm)
Sufficient for dry powder handling.[1] Change every 60 mins.
Hand Protection (Solution)
Double Gloving or Laminate (Silver Shield)
If dissolved in DCM or DMF , nitrile degrades rapidly. Laminate prevents permeation of the carrier solvent which drags the toxin through skin.
Eye/Face Protection
Chemical Goggles (Not Safety Glasses)
Piperidine derivatives can be caustic. Goggles seal against dust and splashes that glasses miss.
Respiratory
N95 / P2 Mask (Minimum)
Required if handling open powder outside a fume hood.
Body Defense
Lab Coat + Tyvek Sleeves
Protects forearms during weighing/transfer. Standard cotton coats are permeable to liquid spills.
Operational Protocols
A. Reception & Storage[4][6][8][9][10][11][12]
Inspection: Upon receipt, inspect the vial for breakage. If the compound appears wet or oily (and was sold as solid), it may be hygroscopic or degraded.
Storage: Store at 2–8°C (Refrigerated). Keep container tightly sealed to prevent moisture absorption, which can degrade the benzyl-nitrogen bond over time.
Segregation: Store away from Strong Oxidizers and Acid Chlorides .
B. Weighing & Transfer (Critical Step)
Risk: Static charge can cause lightweight powders to "jump" or disperse.
Engineering Control: Perform all weighing inside a Chemical Fume Hood .
Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat before contact.
Transfer: Do not pour from the source vial. Use a clean micro-spatula.
Solubilization: If preparing a stock solution (e.g., in DMSO), add the solvent slowly . Amine solubilization can be slightly exothermic.
C. Reaction Setup
Incompatibility: Avoid mixing directly with strong acids without cooling; the formation of the HCl salt is exothermic.
Monitoring: If heating >50°C, ensure a reflux condenser is active to prevent volatizing the halogenated benzyl component.
Emergency Response & Spills
Decision Logic: Spill Response
Figure 1: Decision tree for immediate spill response based on physical state.
First Aid Measures
Eye Contact: Flush immediately with water for 15 minutes .[5] Hold eyelids apart. Note: Piperidine bases can cause corneal haze; immediate irrigation is vital.[1]
Skin Contact: Wash with soap and water. Do not use alcohol/ethanol to wash skin; it increases permeability.
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential benzyl halide irritation).
Waste Disposal & Logistics[5]
Crucial Compliance Note: This compound contains Chlorine and Fluorine . It must NOT be disposed of in general organic waste.[9]
Waste Stream
Classification
Labeling Requirement
Primary Stream
Halogenated Organic Waste
"Contains Halogenated Piperidine Derivative"
Solid Waste
Hazardous Solid Debris
Contaminated gloves, weighing boats, and paper towels must go here, not in regular trash.[1]
Aqueous Waste
Toxic Aqueous
Only if the compound was extracted into an aqueous phase. Ensure pH is neutral (7-8) before disposal if possible.
Disposal Protocol:
Dissolve small solid residues in a minimal amount of Acetone or DCM.
Transfer to the Halogenated Waste carboy.
Triple rinse the empty vial with solvent; add rinsate to waste.
Deface the vial label before recycling the glass.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidin-4-ol derivatives. Retrieved from .
Fisher Scientific. Safety Data Sheet: 4-(4-Fluorobenzoyl)piperidine hydrochloride (Structural Analog). Retrieved from .
Sigma-Aldrich. Safety Data Sheet: 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (Structural Analog).[1] Retrieved from .[2]
U.S. EPA. Treatment Technologies for Halogenated Organic Containing Wastes. EPA Technical Resource Document. Retrieved from .
ChemScene. Safety Data Sheet: 1-(2,6-Difluorobenzyl)piperidin-4-ol (Close Analog). Retrieved from .[4]